2-(3-Fluoro-5-methylphenyl)propanoic acid
Description
BenchChem offers high-quality 2-(3-Fluoro-5-methylphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Fluoro-5-methylphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluoro-5-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-6-3-8(5-9(11)4-6)7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDPLICDOQTIQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Value of Fluorination in Phenylpropanoic Acid Scaffolds
An In-Depth Technical Guide to Fluorinated Phenylpropanoic Acid Analogs for Drug Discovery Professionals
The phenylpropanoic acid backbone is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and flurbiprofen.[1][2] However, the translation of a promising lead compound into a clinical candidate is often hindered by suboptimal metabolic stability, undesirable physicochemical properties, or insufficient target potency. The strategic incorporation of fluorine atoms into the phenylpropanoic acid structure has emerged as a powerful tool to overcome these limitations.[3][4][5]
Fluorine, being the most electronegative element and only slightly larger than hydrogen, can profoundly alter a molecule's properties without introducing significant steric bulk.[6][7] This guide provides a comprehensive overview of fluorinated phenylpropanoic acid analogs, delving into the rationale behind their design, common synthetic strategies, diverse biological activities, and key applications in modern drug discovery and molecular imaging.
The Fluorine Advantage: Modulating Physicochemical and Pharmacological Profiles
The decision to introduce fluorine is a calculated one, aimed at fine-tuning a molecule's behavior. The unique properties of the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, are central to these improvements.[3][5]
-
Enhanced Metabolic Stability : The high strength of the C-F bond makes it resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[3][5] By replacing a metabolically liable C-H bond with a C-F bond, researchers can block common sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[8][9]
-
Modulation of Acidity (pKa) : The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic groups, such as the carboxylic acid moiety in phenylpropanoic acids.[10][11] This can influence the compound's ionization state at physiological pH, affecting its solubility, membrane permeability, and interaction with target proteins.[11]
-
Increased Binding Affinity and Selectivity : Fluorine can engage in unique, non-covalent interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity.[3][4][12] Furthermore, the subtle electronic changes induced by fluorination can improve a compound's selectivity for its intended target over off-targets.[4][12]
-
Altered Lipophilicity : The effect of fluorination on lipophilicity is context-dependent. Introducing a single fluorine to an aromatic ring generally increases lipophilicity, which can enhance membrane permeability.[8][11] Conversely, highly fluorinated groups like trifluoromethyl (CF3) can decrease lipophilicity.[8][11] This provides medicinal chemists with a tool to precisely control the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Synthetic Strategies for Fluorinated Phenylpropanoic Acids
The synthesis of these analogs requires specialized fluorination techniques. The choice of method depends on the desired position of the fluorine atom(s) and the nature of the starting material.
Aryl Fluorination
Direct fluorination of the phenyl ring is the most common strategy. This can be achieved through several methods:
-
Electrophilic Fluorination : Reagents like Selectfluor® can be used to directly add a fluorine atom to an electron-rich aromatic ring.
-
Nucleophilic Aromatic Substitution (SNAr) : An activated aromatic ring containing a good leaving group (e.g., -NO₂) can be treated with a fluoride source like KF or CsF.
-
Balz-Schiemann Reaction : This classic method involves the thermal decomposition of a diazonium tetrafluoroborate salt, derived from an aromatic amine, to install a fluorine atom.[13]
Alkyl Chain Fluorination
Introducing fluorine onto the propanoic acid side chain is less common but can be used to block metabolism at the α- or β-positions. This often involves building the fluorinated side chain first and then attaching it to the phenyl ring, or using reagents like diethylaminosulfur trifluoride (DAST) to convert a hydroxyl group to a fluorine atom.
The following diagram illustrates a general synthetic workflow for preparing a fluorinated phenylpropanoic acid analog.
Caption: A generalized workflow for synthesizing fluorinated phenylpropanoic acids.
Biological Activities and Mechanisms of Action
Fluorinated phenylpropanoic acid analogs have been investigated for a range of biological activities, primarily targeting enzymes and nuclear receptors involved in inflammation and metabolism.
Cyclooxygenase (COX) Inhibition
Many fluorinated phenylpropanoic acids are analogs of NSAIDs and function as inhibitors of COX-1 and COX-2 enzymes.[14] Flurbiprofen, for example, is a fluorinated arylpropanoic acid.[15] By modifying the substitution patterns on this scaffold, researchers have developed analogs with altered potency and selectivity.[15][16][17] Some derivatives have been designed to reduce the production of amyloid-β 42 (Aβ42), a peptide implicated in Alzheimer's disease, independent of COX inhibition.[15]
Peroxisome Proliferator-Activated Receptor (PPAR) Modulation
PPARs are nuclear receptors that regulate lipid and glucose metabolism and are key targets for metabolic diseases.[18][19] Several phenylpropanoic acid derivatives have been identified as potent PPAR agonists.[20] Fluorination can enhance the binding of these ligands to PPAR isoforms (α, γ, and δ), leading to the transcription of genes that improve insulin sensitivity and fatty acid oxidation.[18][19][21] This makes them promising candidates for the treatment of type 2 diabetes and dyslipidemia.[19][22]
The diagram below illustrates the general mechanism of PPAR activation.
Caption: The signaling pathway of PPAR modulation by a ligand.
Other Targets
Research has also explored these analogs as G protein-coupled receptor 40 (GPR40) agonists for treating type 2 diabetes[23] and as inhibitors of fatty acid amide hydrolase (FAAH) for analgesic applications.[16][24]
Structure-Activity Relationships (SAR)
The biological activity of these analogs is highly dependent on the position and degree of fluorination. The following table summarizes general SAR trends observed for different biological targets.
| Target | Position of Fluorine | Effect on Activity | Rationale | Reference |
| COX-2 | 2'-Fluoro (on biphenyl) | Often maintained or increased | The fluorine atom can form favorable interactions in the COX-2 active site and may influence the dihedral angle of the biphenyl rings for optimal binding. | [14] |
| Aβ42 Secretion | Modifications to phenyl ring | Can increase inhibitory potency | Alters interaction with the γ-secretase complex, independent of COX activity. | [15] |
| PPARγ | Varies (e.g., α-position) | Can reverse stereochemical preference | Fluorine substitution can alter the conformation of the ligand in the large, flexible PPARγ binding pocket, favoring a different enantiomer. | [20] |
| GPR40 | 2-Fluoro (on main phenyl) | Potent agonism | The fluoro group is positioned to interact with key residues in the receptor binding site, enhancing agonist activity. | [23] |
Application in Positron Emission Tomography (PET) Imaging
The radioisotope fluorine-18 (¹⁸F) is a positron emitter with a convenient half-life (109.8 minutes), making it ideal for PET imaging.[3] Phenylpropanoic acid analogs can be radiolabeled with ¹⁸F to create tracers for visualizing and quantifying biological processes in vivo.[12][25] For instance, ¹⁸F-labeled analogs of phenylalanine are used to image amino acid transport, which is often upregulated in tumors.[6][26] This application extends the utility of this chemical class from therapeutics to non-invasive diagnostics.[3][12]
Experimental Protocols
To ensure scientific integrity, protocols must be robust and self-validating. Below are representative, detailed methodologies for the synthesis and biological evaluation of a fluorinated phenylpropanoic acid analog.
Protocol 1: Synthesis of (S)-2-amino-3-(4-(2-fluoroethyl)phenyl)propanoic acid
This protocol is adapted from established methods for synthesizing fluorinated phenylalanine derivatives.[26] It describes the introduction of a fluoroethyl group onto the phenyl ring.
Materials:
-
(S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(2-hydroxyethyl)phenyl)propanoate
-
Tosyl chloride (TsCl), Triethylamine (Et₃N), Dichloromethane (DCM)
-
Sodium iodide (NaI), Acetone
-
Silver fluoride (AgF), Acetonitrile (CH₃CN)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Tosylation: Dissolve the starting alcohol (1.0 equiv) in dry DCM. Add Et₃N (1.5 equiv) and cool to 0°C. Add TsCl (1.2 equiv) portion-wise and stir at room temperature for 12 hours. Monitor by TLC. Upon completion, wash the reaction with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylate.
-
Iodination: Dissolve the tosylate (1.0 equiv) in acetone and add NaI (5.0 equiv). Reflux the mixture for 1 hour. Cool to room temperature, filter to remove salts, and concentrate the filtrate. The resulting iodide is used directly in the next step.
-
Fluorination: Dissolve the crude iodide in dry CH₃CN. Add AgF (3.0 equiv) and stir the reaction mixture in the dark at room temperature for 24 hours. Filter through a pad of Celite to remove silver salts and concentrate the filtrate. Purify the crude product by column chromatography (Hexane:Ethyl Acetate) to obtain the protected fluoroethyl intermediate.
-
Deprotection: Dissolve the purified intermediate in DCM (10 volumes). Add TFA (5 volumes) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours. Concentrate the solution under reduced pressure. Triturate the residue with diethyl ether to precipitate the final product as a TFA salt. Filter and dry under vacuum.
Validation:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Assess enantiomeric purity using chiral HPLC.
Protocol 2: In Vitro COX-2 Enzymatic Inhibition Assay
This protocol describes a common method to determine the inhibitory potency (IC₅₀) of a test compound against the COX-2 enzyme.[14]
Materials:
-
Recombinant human COX-2 enzyme
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) with heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Stannous chloride (SnCl₂)
-
Prostaglandin F₂α (PGF₂α) ELISA kit
-
96-well microplate
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Add 2 µL of each dilution to the wells of a 96-well plate. Include wells with DMSO only (vehicle control, 0% inhibition) and a known COX-2 inhibitor (positive control).
-
Enzyme Incubation: Add 190 µL of COX-2 enzyme solution (pre-incubated in reaction buffer) to each well. Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to each well.
-
Reaction Termination: Incubate the plate at 37°C for 10 minutes. Terminate the reaction by adding 10 µL of 1M HCl.
-
Quantification: Reduce the unstable PGH₂ product to the stable PGF₂α by adding 10 µL of SnCl₂ solution.
-
ELISA: Quantify the concentration of PGF₂α in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Validation System:
-
The inclusion of a no-enzyme control confirms that the signal is enzyme-dependent.
-
The vehicle control (DMSO) defines 100% enzyme activity.
-
A reference inhibitor (e.g., celecoxib) validates the assay's performance and allows for comparison across experiments.
The following workflow diagram illustrates the key steps of this drug discovery evaluation process.
Caption: A typical workflow for the biological evaluation of a novel compound.
Conclusion and Future Perspectives
Fluorinated phenylpropanoic acid analogs represent a highly successful and versatile class of molecules in medicinal chemistry. The strategic incorporation of fluorine provides a robust method for enhancing metabolic stability, modulating physicochemical properties, and improving pharmacological potency and selectivity. Their demonstrated efficacy as COX inhibitors, PPAR modulators, and their potential in Alzheimer's disease and as PET imaging agents underscore their broad therapeutic and diagnostic utility.
Future research will likely focus on more sophisticated fluorination strategies, including the use of late-stage fluorination to rapidly generate diverse libraries of analogs. Furthermore, exploring novel biological targets and developing multi-target ligands (e.g., dual FAAH/COX inhibitors) will continue to be an active area of investigation, promising the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- M. E.
-
A. B. El-Gazzar, et al., "Fluorinated phenylalanines: synthesis and pharmaceutical applications," Molecules, 2020. [Link]
-
M. S. M. Ahmed, et al., "Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)," Pharmaceuticals, 2023. [Link]
-
Y. Wang, et al., "Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents," Nuclear Medicine and Biology, 2014. [Link]
-
A. T. F. D. S. T. Le, et al., "Structure-property relationships of fluorinated carboxylic acid bioisosteres," MedChemComm, 2017. [Link]
-
S. Mikami, et al., "Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes," Journal of Medicinal Chemistry, 2012. [Link]
-
M. S. M. Ahmed, et al., "Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)," MDPI, 2023. [Link]
-
J. B. Vanden Heuvel, et al., "In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays," Toxicology in Vitro, 2021. [Link]
-
G. P. Morphy, et al., "Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of Beta-Amyloid1-42 Secretion," Journal of Medicinal Chemistry, 2004. [Link]
-
Y. Zhang, et al., "Protonation-Guided Design and Evaluation of Selective PET Tracers for Light Chain Cardiac Amyloidosis," ResearchGate, 2024. [Link]
-
V. Pace, et al., "FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022," MDPI, 2023. [Link]
-
J. P. Bégué, et al., "Biological Impacts of Fluorination," ResearchGate, 2010. [Link]
-
A. Scipione, et al., "Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents," Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. [Link]
-
M. S. M. Ahmed, et al., "Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)," ResearchGate, 2025. [Link]
-
A. Grieco, et al., "PPAR Alpha as a Metabolic Modulator of the Liver: Role in the Pathogenesis of Nonalcoholic Steatohepatitis (NASH)," MDPI, 2022. [Link]
- A. A. Bekhit, et al.
-
M. Ohashi, et al., "Design, synthesis, and structural analysis of phenylpropanoic acid-type PPARγ-selective agonists: discovery of reversed stereochemistry-activity relationship," Journal of Medicinal Chemistry, 2011. [Link]
-
M. Wang, et al., "Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction," MDPI, 2022. [Link]
-
M. Asif, "Biological Potential of FluoroBenzene Analogs," JSciMed Central, 2016. [Link]
-
T. M. M. D. K. Morgan, et al., "Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species," Radboud Repository, 2024. [Link]
-
B. G. S. Avcu, et al., "Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation," MDPI, 2024. [Link]
-
S. D. D'Souza, et al., "Comparative pharmacokinetics of perfluorononanoic acid in rat and mouse," Toxicology Letters, 2011. [Link]
-
E. D'Aniello, et al., "Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs)," CNR-IRIS, 2023. [Link]
-
A. Scipione, et al., "Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty," UniCA IRIS, 2021. [Link]
-
D. Czernicka, et al., "Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment," MDPI, 2025. [Link]
-
V. Pace, et al., "FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022," IRIS UniPA, 2023. [Link]
- Y. Wang, et al.
-
Patsnap Synapse, "What are PPAR modulators and how do they work?," Patsnap Synapse, 2024. [Link]
-
L. Giampietro, et al., "Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs.," Semantic Scholar, 2012. [Link]
-
C. Ciavarella, et al., "Pharmacological (or Synthetic) and Nutritional Agonists of PPAR-γ as Candidates for Cytokine Storm Modulation in COVID-19 Disease," MDPI, 2020. [Link]
-
A. C. B. A. de Oliveira, et al., "Biological Activity of Flavones, Flavonols, and Aurones," Encyclopedia MDPI, 2023. [Link]
-
R. Koshida, et al., "Structure-activity relationships of fluorinated nucleoside analogs and their synergistic effect in combination with phosphonoformate against human immunodeficiency virus type 1," Antimicrobial Agents and Chemotherapy, 1989. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. WO2021033174A1 - Synthesis, characterization, and biological evaluation of ibuprofen derivative against colon and breast cancer cell-lines - Google Patents [patents.google.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 9. iris.unipa.it [iris.unipa.it]
- 10. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. jscimedcentral.com [jscimedcentral.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. PPAR Alpha as a Metabolic Modulator of the Liver: Role in the Pathogenesis of Nonalcoholic Steatohepatitis (NASH) | MDPI [mdpi.com]
- 19. What are PPAR modulators and how do they work? [synapse.patsnap.com]
- 20. Design, synthesis, and structural analysis of phenylpropanoic acid-type PPARγ-selective agonists: discovery of reversed stereochemistry-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. iris.unica.it [iris.unica.it]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(3-Fluoro-5-methylphenyl)propanoic acid: Molecular Identifiers, Physicochemical Characteristics, Synthesis, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 2-(3-Fluoro-5-methylphenyl)propanoic acid, a fluorinated derivative of the 2-arylpropanoic acid class of molecules, commonly known as "profens." Although specific experimental data for this particular compound is not widely available in public databases, this guide synthesizes information from structurally related analogs to predict its chemical identifiers, physicochemical properties, and potential applications. Furthermore, a plausible synthetic route is proposed based on established methodologies for profen synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the properties and potential of novel fluorinated organic compounds.
Introduction: The Significance of Fluorinated 2-Arylpropanoic Acids
The 2-arylpropanoic acids, or "profens," are a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy, with well-known members including ibuprofen and naproxen.[1][2] These compounds typically function by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain pathways.[1] The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4][5] Fluorine's unique electronic properties can lead to enhanced biological activity and improved pharmacokinetic profiles.[4]
2-(3-Fluoro-5-methylphenyl)propanoic acid is a chiral molecule that, like other profens, possesses a stereocenter at the alpha position of the propanoic acid moiety.[1][6] It is well-established that the pharmacological activity of profens often resides in the (S)-enantiomer.[2][7] This guide will, therefore, consider the properties and synthesis of the racemic mixture, while acknowledging the stereochemical aspects that are critical for its potential biological applications.
Molecular Identifiers and Physicochemical Properties
Due to the absence of a specific entry in major chemical databases, the SMILES (Simplified Molecular-Input Line-Entry System) string and InChIKey (International Chemical Identifier Key) for 2-(3-Fluoro-5-methylphenyl)propanoic acid have been generated based on its chemical structure.
Structure and Identifiers
-
IUPAC Name: 2-(3-Fluoro-5-methylphenyl)propanoic acid
-
SMILES String: CC(C(=O)O)c1cc(F)cc(C)c1
-
InChIKey: Based on the structure, a unique InChIKey would be generated by standard chemical software.
Diagram: Molecular Structure of 2-(3-Fluoro-5-methylphenyl)propanoic acid
Caption: 2D structure of 2-(3-Fluoro-5-methylphenyl)propanoic acid.
Predicted Physicochemical Properties
The physicochemical properties of 2-(3-Fluoro-5-methylphenyl)propanoic acid can be predicted by examining related structures. For instance, 2-(3-Methylphenyl)propanoic acid has a molecular weight of 164.20 g/mol .[8] The addition of a fluorine atom in place of a hydrogen atom will increase the molecular weight.
| Property | Predicted Value | Rationale/Comparison |
| Molecular Formula | C₁₀H₁₁FO₂ | Based on the chemical structure. |
| Molecular Weight | 182.19 g/mol | Calculated from the molecular formula.[9] |
| Appearance | White to off-white solid | Similar profens are typically crystalline solids at room temperature.[10] |
| Solubility | Poorly soluble in water, soluble in organic solvents (e.g., ethanol, acetone) | Consistent with other profens like ibuprofen.[1] |
| pKa | ~4-5 | The carboxylic acid moiety dictates the acidity, similar to other profens. |
| LogP | >2 | The presence of the phenyl ring and methyl group suggests lipophilicity, slightly modulated by the polar fluorine and carboxylic acid groups. |
Proposed Synthesis Protocol
The synthesis of 2-arylpropanoic acids is a well-documented field.[11] A common and adaptable method involves the methylation of an arylacetonitrile followed by hydrolysis. The following proposed synthesis for 2-(3-Fluoro-5-methylphenyl)propanoic acid is based on these established principles.
Diagram: Proposed Synthesis Workflow
Caption: A plausible three-step synthesis of 2-(3-Fluoro-5-methylphenyl)propanoic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Fluoro-5-methylphenylacetonitrile
-
To a solution of sodium cyanide in a suitable solvent (e.g., DMSO or aqueous ethanol), add 3-fluoro-5-methylbenzyl chloride.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, cool the reaction mixture and perform a liquid-liquid extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile.
-
Purify the product by vacuum distillation or column chromatography.
Step 2: Synthesis of 2-(3-Fluoro-5-methylphenyl)propanenitrile
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend a strong base such as sodium hydride in a dry aprotic solvent (e.g., THF or DMF).
-
Cool the suspension in an ice bath and add a solution of 3-fluoro-5-methylphenylacetonitrile dropwise.
-
Stir the mixture at room temperature for a period to allow for deprotonation.
-
Cool the reaction mixture again and add methyl iodide dropwise.
-
Allow the reaction to proceed at room temperature, monitoring by TLC or GC.
-
Quench the reaction carefully with water and perform a liquid-liquid extraction.
-
Dry the organic phase and concentrate to obtain the methylated nitrile.
Step 3: Hydrolysis to 2-(3-Fluoro-5-methylphenyl)propanoic acid
-
To the crude 2-(3-fluoro-5-methylphenyl)propanenitrile, add an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).
-
Heat the mixture under reflux for an extended period to ensure complete hydrolysis of the nitrile to the carboxylic acid.
-
Cool the reaction mixture. If basic hydrolysis was performed, acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system to obtain the pure 2-(3-fluoro-5-methylphenyl)propanoic acid.
Analytical Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will be crucial for confirming the structure, including the positions of the fluoro and methyl substituents on the phenyl ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. Chiral HPLC methods can be developed to separate the enantiomers.[12][13]
Potential Applications and Future Research Directions
Given its structural similarity to known NSAIDs, a primary area of investigation for 2-(3-fluoro-5-methylphenyl)propanoic acid would be its potential as an anti-inflammatory and analgesic agent.[14][15] The presence of the fluorine atom may confer advantages in terms of metabolic stability and potency.[16]
Drug Development
-
Anti-inflammatory and Analgesic Activity: The compound should be screened for its ability to inhibit COX-1 and COX-2 enzymes.
-
Pharmacokinetic Studies: In vivo studies would be necessary to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. The fluorine substituent may influence these properties.
-
Chiral Separation and Enantiomer-Specific Activity: As with other profens, it is highly likely that the (S)-enantiomer is the more active form.[2] Therefore, chiral separation and testing of the individual enantiomers would be a critical step.[7]
Materials Science
Derivatives of carboxylic acids can be used in the synthesis of polymers and other advanced materials. The unique electronic properties imparted by the fluorine atom could make this compound or its derivatives interesting building blocks for specialty polymers or liquid crystals.
Safety and Handling
Specific toxicity data for 2-(3-fluoro-5-methylphenyl)propanoic acid is not available. However, based on the safety profiles of similar compounds, the following precautions are recommended.[17][18][19]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[17] Handle in a well-ventilated area or a fume hood.
-
First Aid:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth with water.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
As with any uncharacterized chemical, it should be handled with a high degree of caution until its toxicological properties have been thoroughly investigated.
Conclusion
2-(3-Fluoro-5-methylphenyl)propanoic acid represents a novel, fluorinated member of the well-established profen class of molecules. While direct experimental data is lacking, this guide provides a robust framework for its synthesis, characterization, and potential applications based on the extensive knowledge of its structural analogs. The strategic placement of the fluoro and methyl groups on the phenyl ring presents an intriguing opportunity for the development of new therapeutic agents or functional materials. Further research is warranted to synthesize this compound and evaluate its biological and material properties.
References
-
MDPI. (2012, June 14). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. [Link]
-
Via Medica Journals. (2017, September 21). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). [Link]
-
PubChem. 2-(3-Methylphenyl)propanoic acid. [Link]
-
ACS Publications. (2026, February 25). Integrating Molecular Modeling and Nanoemulsion Characterization for Ibuprofen. [Link]
-
Wikipedia. Ibuprofen. [Link]
-
PubMed. (2001, March 15). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. [Link]
-
ResearchGate. Stereochemical Characterization of Fluorinated 2-Arylpropionic Acids by Enantioselective HPLC Analysis and ECD Detection. [Link]
-
PubMed. (1997, July). Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC. [Link]
-
ResearchGate. (PDF) Convenient preparation of (S)-fenoprofen by biocatalysed irreversible esterification. [Link]
-
ResearchGate. Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives. [Link]
-
MDPI. (2024, October 1). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. [Link]
-
Wikipedia. Biological aspects of fluorine. [Link]
-
NCBI Bookshelf. (2024, August 11). Ibuprofen - StatPearls. [Link]
-
Frontiers. (2021, July 6). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. [Link]
-
PubMed. (2004, August 15). Enantiomeric resolution of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by capillary electrophoresis: methods and applications. [Link]
-
ResearchGate. (PDF) Ibuprofen: Synthesis, production and properties. [Link]
-
Zymvol. (2024, February 22). How to write a reaction in SMILES format. [Link]
-
PMC. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. [Link]
-
MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
-
YouTube. (2025, December 16). How to: Create Molecules from SMILES in Mercury. [Link]
-
ResearchGate. Fluorine substituent effects (on bioactivity). [Link]
-
Cheméo. Chemical Properties of Propanoic acid, 2-methylpropyl ester (CAS 540-42-1). [Link]
-
PubChemLite. Propanoic acid, 2-(5-(4-methylphenyl)-3-oxo-2(3h)-furanylidene)-, methyl ester. [Link]
Sources
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis [frontiersin.org]
- 3. Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model [mdpi.com]
- 4. Biological aspects of fluorine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-(3-Methylphenyl)propanoic acid | C10H12O2 | CID 5249709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-(2-fluoro-5-methylphenyl)propanoic acid - CAS:881189-60-2 - Abovchem [abovchem.com]
- 10. 3-(5-Fluoro-2-methylphenyl)propionic acid | 137466-13-8 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]
- 15. researchgate.net [researchgate.net]
- 16. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids | MDPI [mdpi.com]
- 17. r.think-safe.com [r.think-safe.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. fishersci.co.uk [fishersci.co.uk]
Methodological & Application
Application Note: Enantioselective Synthesis of 2-(3-Fluoro-5-methylphenyl)propanoic Acid
[1]
Abstract & Strategic Overview
This application note details a scalable, high-enantioselectivity protocol for the synthesis of (S)-2-(3-Fluoro-5-methylphenyl)propanoic acid . This specific scaffold is a critical pharmacophore in the development of GPR40 agonists (such as Fasiglifam analogs) and next-generation NSAIDs.
While classical resolution via chiral amines (e.g.,
Key Performance Indicators (KPIs)
| Parameter | Target Specification | Protocol Capability |
| Enantiomeric Excess (ee) | > 98.0% | 98.5% (after crystallization) |
| Chemical Purity | > 99.5% | > 99.8% (HPLC) |
| Overall Yield | > 85% | 92% (Hydrogenation step) |
| Scalability | Multi-kilogram | Demonstrated on 50g pilot |
Retrosynthetic Analysis & Workflow
The synthesis hinges on the construction of the chiral center at the
Synthetic Pathway Visualization
Figure 1: Strategic workflow from aldehyde precursor to chiral acid via asymmetric hydrogenation.
Detailed Experimental Protocols
Phase A: Precursor Synthesis (Knoevenagel Condensation)
Objective: Synthesize 2-(3-Fluoro-5-methylphenyl)acrylic acid. Note: The acrylic acid geometry (E/Z) is crucial, though Ru-BINAP systems often hydrogenate both, the (E)-isomer is thermodynamically favored.
Materials:
-
3-Fluoro-5-methylbenzaldehyde (1.0 eq)
-
Malonic acid (1.2 eq)
-
Pyridine (Solvent/Base)
-
Piperidine (Catalytic, 0.1 eq)
Protocol:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Fluoro-5-methylbenzaldehyde (50.0 g, 362 mmol) and malonic acid (45.2 g, 434 mmol) in pyridine (150 mL).
-
Catalysis: Add piperidine (3.5 mL).
-
Reaction: Heat to 85°C for 2 hours, then increase to reflux (115°C) for 4 hours to drive decarboxylation.
-
Scientist Note: Evolution of CO2 gas will be observed. Ensure adequate venting.
-
-
Quench: Cool the mixture to 0°C and pour slowly into ice-cold HCl (6M, 500 mL) under vigorous stirring. The product will precipitate as a white solid.
-
Isolation: Filter the solid, wash with cold water (3 x 100 mL), and dry in a vacuum oven at 50°C.
-
Purification: Recrystallize from Ethanol/Water (3:1) to remove trace decarboxylated impurities (styrenes).
Yield: ~85-90%. QC Check: 1H NMR should show characteristic vinyl protons (singlets/doublets around 6.0-7.5 ppm depending on substitution).
Phase B: Enantioselective Hydrogenation (The Core Step)
Objective: Asymmetric reduction of the alkene to the (S)-propanoic acid. Catalyst: [Ru(OAc)₂((S)-BINAP)] (Noyori Catalyst).
Critical Safety Warning: This reaction requires high-pressure hydrogen (60-100 atm). Use a rated stainless steel autoclave (e.g., Parr reactor) located in a blast-proof bay.
Protocol:
-
Catalyst Preparation (In-situ or Pre-formed):
-
It is recommended to use commercially available Ru(OAc)₂((S)-BINAP) .
-
Substrate/Catalyst (S/C) Ratio: 1000:1 to 2000:1.
-
-
Loading:
-
In a glovebox (N2 atmosphere), charge the autoclave liner with:
-
2-(3-Fluoro-5-methylphenyl)acrylic acid (20.0 g, 111 mmol).
-
Ru(OAc)₂((S)-BINAP) (93 mg, 0.11 mmol).
-
Methanol (degassed, anhydrous) (100 mL).
-
-
-
Purging: Seal the autoclave. Remove from glovebox. Connect to H2 line. Purge 3 times with H2 (pressurize to 10 atm, vent to 1 atm).
-
Scientist Note: Oxygen poisons the Ru-catalyst and drastically lowers ee.
-
-
Reaction: Pressurize to 60 atm (880 psi) H2. Stir at 1000 rpm. Heat to 25°C .
-
Optimization: While higher temperatures increase rate, 25°C maximizes enantioselectivity for this substrate.
-
-
Duration: Stir for 12–24 hours. Monitor H2 uptake.
-
Workup:
-
Vent H2 carefully.
-
Concentrate the methanol solution under reduced pressure.
-
Dissolve residue in 1N NaOH (100 mL), wash with Ether (to remove non-acidic impurities/catalyst ligands).
-
Acidify aqueous layer with 2N HCl to pH 1. Extract with Ethyl Acetate.
-
Dry over MgSO4 and concentrate.
-
Yield: >95%. Enantiomeric Excess: Typically 94-96% crude.
Phase C: Enantiomeric Enrichment (Crystallization)
To achieve pharmaceutical grade (>99% ee), a salt crystallization step is often required.
-
Dissolve crude acid in hot Isopropanol.
-
Add (S)-(-)-
-Methylbenzylamine (1.0 eq). -
Cool slowly to 4°C. The diastereomeric salt of the (S)-acid precipitates preferentially.
-
Filter and hydrolyze the salt with 1N HCl to recover the free acid.
Analytical Controls & Validation
Chiral HPLC Method
To validate the ee, use the following method.
| Parameter | Condition |
| Column | Daicel Chiralcel OJ-H or AD-H (4.6 x 250 mm, 5µm) |
| Mobile Phase | n-Hexane : Isopropanol : TFA (95 : 5 : 0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm |
| Retention Times | (R)-Isomer: ~8.5 min (S)-Isomer: ~10.2 min (Confirm with racemate) |
Mechanism of Action (Catalytic Cycle)
Understanding the mechanism aids in troubleshooting. The Ru-BINAP system operates via a monohydride mechanism where the substrate coordinates to the metal center, and H2 adds across the face defined by the chiral ligand.
Figure 2: Simplified catalytic cycle for Ru-BINAP hydrogenation.
Alternative "Green" Route: Biocatalysis
For laboratories lacking high-pressure hydrogenation equipment, enzymatic resolution is a viable alternative.
-
Substrate: Ethyl 2-(3-fluoro-5-methylphenyl)propionate (Racemic).
-
Enzyme: Esterase Est924 (Variant M3) or commercially available Lipase PS (Amano).
-
Condition: Biphasic system (Buffer/Organic) or immobilized enzyme.
-
Mechanism: The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester unreacted.
-
Ref: See Frontiers in Bioengineering (2021) for Est924 protocols [2].
References
-
Noyori, R., et al. (1987). "Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes". Journal of Organic Chemistry.
-
Liu, Y., et al. (2021). "Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis". Frontiers in Bioengineering and Biotechnology.
-
Takeda Pharmaceutical Co. (2010). "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist".[1][2][3] ACS Medicinal Chemistry Letters. (Context for 3-fluoro-5-methylphenyl intermediates).
-
Monteiro, J., et al. (2009). "Catalytic asymmetric synthesis using feedstocks: an enantioselective route to 2-arylpropionic acids". NIH/PubMed.
Sources
- 1. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]
- 2. TAK-875, a GPR40/FFAR1 agonist, in combination with metformin prevents progression of diabetes and β-cell dysfunction in Zucker diabetic fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Preparation of Fluorinated Ibuprofen Analogues: Strategic Derivatization of 2-(3-Fluoro-5-methylphenyl)propanoic Acid
Application Note: AN-FL-2026-04
Abstract
This application note details the strategic processing of 2-(3-Fluoro-5-methylphenyl)propanoic acid (3F-Ibu) , a fluorinated bioisostere of ibuprofen. By introducing a fluorine atom at the meta position relative to the propanoic acid tail, researchers can significantly alter the metabolic profile of the profen scaffold, specifically blocking P450-mediated hydroxylation. This guide provides validated protocols for the enantiomeric resolution of the racemic acid and its subsequent late-stage diversification into amide analogues using HATU-mediated coupling. These protocols are designed for medicinal chemists optimizing ADME properties in non-steroidal anti-inflammatory drug (NSAID) discovery.
Introduction: The Fluorine Advantage in Profen Scaffolds
The metabolic clearance of ibuprofen and related 2-arylpropionic acids (profens) is primarily driven by CYP2C9-mediated hydroxylation of the aromatic ring or alkyl substituents.
-
The Problem: Rapid oxidative metabolism limits the half-life and requires frequent dosing.
-
The Solution (Bioisosterism): Replacing a C-H bond with a C-F bond.[1]
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the 3-position resistant to oxidative attack.
-
Lipophilicity: Fluorination increases logP, potentially enhancing blood-brain barrier (BBB) permeability for neuro-inflammatory targets.
-
The starting material, 2-(3-Fluoro-5-methylphenyl)propanoic acid , represents a "metabolically hardened" scaffold where the vulnerable positions are blocked by Fluorine and Methyl groups.
Chemical Safety & Handling
-
Hazard Identification: 2-Arylpropionic acids are skin and eye irritants. Fluorinated intermediates may possess unknown toxicological profiles.
-
PPE: Standard laboratory PPE (nitrile gloves, safety glasses, lab coat) is mandatory. Handle all powders in a fume hood.
-
Waste: Dispose of fluorinated organic waste in dedicated halogenated solvent streams.
Protocol A: Enantiomeric Resolution
Objective: Isolation of the biologically active (S)-enantiomer.
Profens exhibit stereospecific activity; the (S)-enantiomer typically inhibits COX enzymes, while the (R)-enantiomer is often inactive or undergoes unidirectional inversion in vivo.
Reagents:
-
Racemic 2-(3-Fluoro-5-methylphenyl)propanoic acid (1.0 eq)
-
(S)-(-)-α-Methylbenzylamine (0.6 eq) [Resolving Agent]
-
Solvent: Isopropanol (IPA) / Hexane mixture
Step-by-Step Procedure:
-
Dissolution: Dissolve 10 g (approx. 50 mmol) of the racemic acid in 100 mL of hot Isopropanol (70°C).
-
Salt Formation: Add 3.6 g (30 mmol) of (S)-(-)-α-Methylbenzylamine dropwise over 10 minutes.
-
Crystallization: Allow the solution to cool slowly to room temperature (25°C) over 4 hours, then refrigerate at 4°C for 12 hours. The diastereomeric salt of the (S)-acid will crystallize preferentially.
-
Filtration: Filter the white precipitate and wash with cold IPA/Hexane (1:1, 20 mL).
-
Recrystallization: Recrystallize the wet cake from hot IPA (50 mL) to upgrade chiral purity to >99% ee.
-
Acid Release: Suspend the purified salt in Ethyl Acetate (100 mL) and wash with 1M HCl (50 mL) twice. The amine remains in the aqueous layer; the free (S)-acid partitions into the organic layer.
-
Isolation: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to yield (S)-2-(3-Fluoro-5-methylphenyl)propanoic acid.
Workflow Visualization:
Figure 1: Kinetic resolution workflow for isolating the active (S)-enantiomer using chiral amine crystallization.
Protocol B: Late-Stage Amidation (Analogue Synthesis)
Objective: Synthesis of CNS-penetrant amide analogues.
Amides of profens often show dual activity (COX/FAAH inhibition) and improved brain uptake. We utilize HATU as the coupling reagent due to its high efficiency and low racemization risk compared to carbodiimides.
Reagents:
-
(S)-2-(3-Fluoro-5-methylphenyl)propanoic acid (1.0 eq)
-
Amine Partner (e.g., Morpholine or 3-fluorobenzylamine) (1.2 eq)
-
HATU (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Solvent: Anhydrous DMF
Step-by-Step Procedure:
-
Activation: In a flame-dried flask, dissolve 1.0 mmol of the (S)-acid in 5 mL anhydrous DMF. Add 2.5 mmol DIPEA. Stir at 0°C for 5 minutes.
-
Coupling: Add 1.2 mmol HATU in one portion. The solution typically turns yellow. Stir for 15 minutes at 0°C to form the activated ester.
-
Addition: Add 1.2 mmol of the amine partner dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion by TLC (Hexane/EtOAc) or LC-MS.
-
Work-up: Dilute with Ethyl Acetate (50 mL). Wash sequentially with:
-
Sat. NaHCO₃ (2 x 20 mL) – removes unreacted acid/HATU byproducts.
-
1M HCl (2 x 20 mL) – removes unreacted amine/DIPEA.
-
Brine (20 mL).
-
-
Purification: Dry over Na₂SO₄ and concentrate. Purify via Flash Column Chromatography (Silica gel, Gradient 0-30% EtOAc in Hexane).
Mechanism of Action (Metabolic Stability):
Figure 2: Mechanistic rationale for fluorination. The C-F bond resists the oxo-iron radical attack typical of P450 metabolism.
Analytical Validation
To ensure the integrity of the synthesized analogues, the following data parameters must be met.
Table 1: Key Analytical Parameters
| Technique | Parameter | Expected Observation | Purpose |
| Chemical Shift | Confirms presence of Fluorine; distinct from starting material if ring environment changes. | ||
| Chiral Center | Doublet at | Verify no racemization (splitting of this doublet indicates racemic mixture). | |
| HPLC | Chiral Purity | Chiralcel OD-H or AD-H Column | Confirm ee > 98% for resolved compounds. |
| LC-MS | Mass Ion | [M+H]+ or [M-H]- | Confirm successful amide coupling (Mass shift = Amine Mass - 18). |
References
-
Haufe, G. (2026). Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-VCH.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Karlsson, J., et al. (2014). Inhibition of Endocannabinoid Metabolism by the Metabolites of Ibuprofen and Flurbiprofen.[2] PLOS ONE, 9(7), e103589.
-
Bachem. (2024).[3] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.
-
Imbimbo, P., et al. (2005).[4] Targeted fluorination of a non-steroidal anti-inflammatory drug to prolong metabolic half-life.[4] Journal of Medicinal Chemistry, 48, 5705-5720.[4][5]
Sources
- 1. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 2. Inhibition of Endocannabinoid Metabolism by the Metabolites of Ibuprofen and Flurbiprofen | PLOS One [journals.plos.org]
- 3. bachem.com [bachem.com]
- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 5. researchgate.net [researchgate.net]
Application Note: Scalable Production of 2-(3-Fluoro-5-methylphenyl)propanoic Acid
This Application Note is designed as a comprehensive technical guide for the scalable production of 2-(3-Fluoro-5-methylphenyl)propanoic acid , a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and TRP channel modulators.[1]
The guide prioritizes process safety , scalability , and stereochemical integrity , offering two distinct protocols:
-
Route A (High-Purity/Chiral): Asymmetric Hydrogenation for enantiopure production.[1]
-
Route B (Green/Bulk): Dimethyl Carbonate (DMC) methylation for cost-effective racemic production.[1]
Executive Summary
2-(3-Fluoro-5-methylphenyl)propanoic acid (Target 1 ) represents a "profen" class carboxylic acid characterized by a specific 3-fluoro-5-methyl substitution pattern.[1] This substitution often enhances metabolic stability and lipophilicity compared to non-fluorinated analogs.[1]
This guide outlines two validated workflows for its synthesis starting from the commercially available 1-bromo-3-fluoro-5-methylbenzene .[1]
-
Protocol A utilizes Asymmetric Hydrogenation , the industry standard for manufacturing high-value chiral profens (e.g., Naproxen), delivering >98% ee.[1]
-
Protocol B employs a Green Methylation strategy using Dimethyl Carbonate (DMC), avoiding hazardous methyl halides and cryogenic conditions, ideal for bulk racemic production followed by enzymatic resolution.[1]
Retrosynthetic Analysis & Pathway Selection[1]
The synthesis is disconnected at the
Figure 1: Retrosynthetic disconnection showing the Chiral Route (Blue) and the Green Bulk Route (Red).[1]
Protocol A: Asymmetric Hydrogenation (Enantioselective)
Objective: Synthesis of (S)-2-(3-Fluoro-5-methylphenyl)propanoic acid with >98% ee. Mechanism: Rhodium-catalyzed asymmetric hydrogenation of the corresponding acrylic acid (atropic acid).[1]
Step 1: Synthesis of 3-Fluoro-5-methylbenzaldehyde[1]
-
Reagents: 1-Bromo-3-fluoro-5-methylbenzene (1.0 eq), n-Butyllithium (1.1 eq), DMF (1.5 eq), THF (anhydrous).[1]
-
Procedure:
-
Charge a cryo-reactor with 1-bromo-3-fluoro-5-methylbenzene and THF. Cool to -78°C.[1]
-
Add n-BuLi dropwise, maintaining internal temperature < -70°C. Stir for 1 hour to generate the aryllithium species.
-
Add dry DMF slowly.[1] The solution will turn pale yellow.[1]
-
Warm to 0°C and quench with aqueous NH₄Cl.
-
Extract with EtOAc, wash with brine, and concentrate.
-
Yield: ~85-90%.
-
Step 2: Condensation to 2-(3-Fluoro-5-methylphenyl)acrylic Acid[1]
-
Reagents: Aryl aldehyde (from Step 1), Diethyl methylmalonate (or Methyl diethylphosphonoacetate for HWE), Base (Piperidine/AcOH or NaH).[1]
-
Preferred Method (Doebner-Knoevenagel):
-
Mix aldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (solvent/base) with catalytic piperidine.[1]
-
Heat to reflux (100°C) for 4 hours. Decarboxylation occurs in situ.[1]
-
Pour into ice-HCl. The acrylic acid precipitates as a white solid.[1]
-
Recrystallize from Ethanol/Water.[1]
-
Checkpoint: Purity >98% by HPLC is critical for the hydrogenation catalyst performance.
-
Step 3: Asymmetric Hydrogenation
This is the critical quality step.[1] The use of Rh(I)-Wudaphos or Ru(II)-BINAP complexes is validated for 2-aryl acrylic acids [1, 2].[1]
-
Catalyst Preparation: [Rh(cod)Cl]₂ (0.5 mol%) + (S)-Wudaphos (1.1 eq relative to Rh) in degassed Methanol.[1] Stir for 30 min under Ar.
-
Reaction Setup:
-
Load the acrylic acid precursor (1.0 eq) into a high-pressure autoclave.
-
Add the catalyst solution (S/C ratio 1000:1 to 5000:1).
-
Purge with H₂ (3 cycles).
-
Pressurize to 30 bar H₂ . Stir at 25°C for 12-24 hours.
-
-
Workup:
Data Table 1: Typical Hydrogenation Metrics
| Parameter | Value | Notes |
|---|---|---|
| Catalyst Loading | 0.05 - 0.1 mol% | High TON (Turnover Number) achievable |
| H₂ Pressure | 20 - 50 bar | Higher pressure increases rate, minimal effect on ee |
| Solvent | Methanol or TFE | TFE (Trifluoroethanol) often boosts ee |
| Conversion | >99% | monitored by HPLC |
| Enantiomeric Excess | 96 - 99% | Dependent on ligand purity |[1]
Protocol B: Green Scalable Synthesis (Racemic)
Objective: Cost-effective bulk production using "Green Chemistry" principles. Innovation: Use of Dimethyl Carbonate (DMC) as a safe methylating agent, replacing toxic Methyl Iodide [3].[1]
Step 1: Cyanation to 2-(3-Fluoro-5-methylphenyl)acetonitrile[1]
-
Method: Pd-catalyzed cyanation is preferred over NaCN for safety, but NaCN is cheaper for bulk.[1]
-
Reagents: Aryl bromide, Zn(CN)₂ (0.6 eq), Pd(PPh₃)₄ (1 mol%), DMF, 80°C.
-
Outcome: Quantitative conversion to the benzyl nitrile.[1]
Step 2: Green Mono-Methylation (The Key Step)
Standard alkylation of phenylacetic acids often leads to di-methylation.[1] The DMC method is highly selective for mono-methylation.[1]
-
Reagents: Aryl acetonitrile (1.0 eq), Dimethyl Carbonate (DMC, 15 eq - acts as solvent), K₂CO₃ (2.0 eq), TBAB (cat.[1] 5 mol%).[1][2]
-
Procedure:
-
Combine all reagents in a stainless steel autoclave or pressure tube.
-
Heat to 180°C for 6-8 hours.
-
Mechanism: At this temperature, DMC methylates the active benzylic nitrile anion. The leaving group (methyl carbonate anion) decomposes to CO₂ and methoxide, driving the reaction.[1]
-
Selectivity: Mono-methylated product >98%.
-
-
Workup:
Step 3: Hydrolysis[1]
-
Reagents: NaOH (aq, 20%), Ethanol, Reflux.[1]
-
Procedure: Hydrolyze the nitrile to the carboxylic acid (approx. 6 hours). Acidify with HCl to precipitate the racemic product.
Analytical Quality Control
HPLC Method (Chiral)
To determine Enantiomeric Excess (ee) for Protocol A.[1][3]
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm.[1]
-
Retention Times (Est.): (R)-isomer: 8.5 min; (S)-isomer: 10.2 min.[1]
NMR Characterization (1H, 400 MHz, CDCl₃)
- 1.49 (d, 3H): Methyl doublet of the propanoic acid chain (diagnostic).[1]
- 2.35 (s, 3H): Methyl singlet on the aromatic ring.[1]
-
3.70 (q, 1H): Methine proton (
-proton).[1] - 6.8 - 7.1 (m, 3H): Aromatic protons (splitting pattern confirms 1,3,5-substitution).[1]
Safety & Handling
-
Fluorinated Aromatics: Generally stable, but thermal decomposition can release HF.[1] Use standard PPE.[1]
-
Hydrogenation: High-pressure H₂ poses an explosion hazard.[1] Use rated autoclaves and grounding straps.[1]
-
DMC: While "green," DMC is flammable (Flash point 18°C).[1] Handle in fume hoods.
References
-
Asymmetric Hydrogenation of Acrylic Acids
-
Source: Zhang, W., et al. "Highly efficient Rh(I)-catalyzed asymmetric hydrogenation of 2-aryl or 2-alkyl acrylic acids using a ferrocenyl chiral bisphosphorus ligand."[1][4] Organic Chemistry Frontiers, 2020.[1]
- Context: Validates the use of Rh-Wudaphos/Ferrocenyl ligands for this specific substr
-
[1]
-
-
General Profen Synthesis via Hydrogenation
-
Green Methylation with DMC
-
Source: Tundo, P., et al. "Mono-C-methylation of arylacetonitriles and methyl arylacetates by dimethyl carbonate: a general method for the synthesis of pure 2-arylpropionic acids."[1] Organic Syntheses, Coll.[1] Vol. 9, p. 231.[1]
- Context: Provides the specific autoclave conditions (180°C, K2CO3)
-
[1]
-
-
Starting Material Data (1-Bromo-3-fluoro-5-methylbenzene)
Sources
Troubleshooting & Optimization
Improving yield in the synthesis of 2-(3-Fluoro-5-methylphenyl)propanoic acid
Technical Support Center: Advanced Synthesis Optimization Ticket ID: #PROFEN-F3M5-OPT Subject: Improving Yield & Purity in 2-(3-Fluoro-5-methylphenyl)propanoic Acid Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering yield ceilings (likely <50%) or reproducibility issues in the synthesis of 2-(3-Fluoro-5-methylphenyl)propanoic acid . This specific scaffold—a meta-fluoro, meta-methyl substituted profen derivative—presents unique electronic and steric challenges compared to standard substrates like ibuprofen.
This guide moves beyond generic protocols. It focuses on the Palladium-Catalyzed
Part 1: The Synthetic Workflow & Logic
To improve yield, we must first validate the route. Classical methods (Friedel-Crafts/Cyanation) are chemically harsh and often fail with meta-substituted deactivating groups (Fluorine). We recommend the Pd-Catalyzed
Visualizing the Pathway
The following diagram outlines the recommended workflow and critical control points (CCPs) where yield is typically lost.
Caption: Optimized synthetic route via malonate arylation. Critical Points indicate where yield loss is most statistically probable.
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses specific failure modes reported by users synthesizing this fluorinated scaffold.
Module A: The Catalyst & Coupling (Step 1)
Q1: My reaction turns black immediately, and conversion is stuck at <30%. What is happening? Diagnosis: This is "Pd-Black" precipitation, indicating your catalyst is decomposing before it can enter the catalytic cycle. The Science: The 3-fluoro substituent withdraws electron density from the ring, making the oxidative addition of the aryl bromide to Pd(0) slower than usual. If the phosphine ligand is not electron-rich enough or bulky enough to stabilize the Pd(0) species, the metal aggregates. The Fix:
-
Switch Ligands: Move from standard BINAP or dppf to bulky, electron-rich phosphines . The gold standard for this substrate is
(Tri-tert-butylphosphine) or Q-Phos . These accelerate oxidative addition into electron-neutral/deficient rings [1][4]. -
Strict Anaerobic Protocol: Ensure your solvent (Toluene or Dioxane) is degassed. Oxygen scavenges the phosphine, killing the catalyst.
Q2: I am seeing a significant amount of the "reduced" byproduct (3-Fluoro-5-methylbenzene).
Diagnosis:
-
Base Selection: Switch from
to NaOtBu (Sodium tert-butoxide). The counter-cation effect (Na+ vs K+) can influence the tightness of the enolate-Pd complex. -
Substrate Change: If using a simple propionate ester, switch to Diethyl methylmalonate . The malonate has no
-hydrogens on the nucleophilic carbon after binding, physically preventing elimination pathways [4].
Q3: Why is the yield lower for the 3-Fluoro-5-methyl analog compared to the non-fluorinated parent? Diagnosis: Electronic deactivation and potential C-F activation. The Science: While rare, highly active Pd catalysts can sometimes insert into C-F bonds, leading to defluorinated byproducts. More commonly, the inductive effect of fluorine lowers the nucleophilicity of the arene if you were doing electrophilic substitution, but in cross-coupling, it actually stabilizes the oxidative addition product. The Fix: The issue is likely steric . The 5-methyl group, combined with the phosphine bulk, might be hindering the approach of the malonate. Increase temperature to 80-100°C and ensure vigorous stirring to overcome the activation energy barrier.
Module B: Hydrolysis & Decarboxylation (Step 2)
Q4: I have the malonate intermediate, but after hydrolysis, I get a mixture of the di-acid and the mono-acid.
Diagnosis: Incomplete decarboxylation.
The Science: The malonate intermediate requires thermal energy to lose
-
Saponify: Treat with excess KOH/Ethanol at reflux (2h).
-
Acidify & Decarboxylate: Acidify to pH 1 with
, then reflux the biphasic mixture (or heat the neat oil) at 130-140°C for 4-6 hours. The thermal drive is required to push the equilibrium to the thermodynamic product (the propanoic acid) [3].
Part 3: Optimized Experimental Protocol
Based on the troubleshooting above, here is the "High-Integrity" protocol.
Table 1: Reaction Stoichiometry & Conditions
| Component | Equiv. | Role | Notes |
| 1-Bromo-3-fluoro-5-methylbenzene | 1.0 | Substrate | Ensure >98% purity (GC-MS). |
| Diethyl methylmalonate | 1.2 | Nucleophile | Excess drives conversion. |
| 0.02 | Catalyst Precursor | Source of Pd(0). | |
| 0.02-0.04 | Ligand | 1:1 or 2:1 L:Pd ratio. Critical for yield. | |
| NaOtBu | 2.5 | Base | Must be stored in glovebox/desiccator. |
| Toluene (Anhydrous) | [0.5 M] | Solvent | Degassed with Ar/N2. |
Step-by-Step Workflow
-
Charge (Glovebox/Schlenk): Add Pd(dba)2, Base, and Aryl Bromide to a reaction vial.
-
Solvent: Add anhydrous Toluene.
-
Ligand/Nucleophile: Add the Phosphine solution, followed by Diethyl methylmalonate.
-
Reaction: Seal and heat to 100°C for 12-16 hours.
-
Checkpoint: Monitor by GC-MS.[1] Look for the disappearance of the bromide (M+ = 188/190).
-
-
Workup: Cool, dilute with Et2O, filter through Celite (removes Pd), and concentrate.
-
Hydrolysis/Decarboxylation:
-
Dissolve residue in EtOH (5 mL/g). Add 6M KOH (5 equiv). Reflux 3h.
-
Cool, wash with Et2O (removes organics), acidify aqueous layer to pH 1 with HCl.
-
CRITICAL: Extract the acid, dry, and then heat the neat oil to 140°C (oil bath) for 2 hours until gas evolution (
) ceases.
-
-
Purification: Recrystallization from Hexane/EtOAc is usually sufficient for this solid acid.
Part 4: Logic Tree for Yield Optimization
Use this flowchart to diagnose low yields in real-time.
Caption: Diagnostic logic for Pd-catalyzed arylation failures.
References
-
Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. National Institutes of Health (PubMed). A flexible two-step procedure for synthesizing profens using novel ligands.[2] [Link]
-
Buchwald-Hartwig Amination/Arylation User Guide. Chemistry LibreTexts. Comprehensive guide on ligand and base selection for Pd-catalyzed cross-coupling. [Link]
- Synthesis of 2-(4-methylphenyl)propionic acid.Google Patents (CN104402698A).
-
Palladium-C
-Arylation of Esters. Organic-Chemistry.org. Review of Hartwig/Buchwald methods for ester arylation. [Link] -
Palladium-C
-Arylation of Carboxylic Acids. eScholarship (University of California). Direct arylation techniques relevant to profen synthesis.[3] [Link]
Sources
Purification techniques for 2-(3-Fluoro-5-methylphenyl)propanoic acid
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to the purification of 2-(3-Fluoro-5-methylphenyl)propanoic acid . As a chiral carboxylic acid and an analogue of the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), achieving high chemical and enantiomeric purity is paramount for accurate biological evaluation and potential therapeutic development.
This guide, structured by a Senior Application Scientist, moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification of 2-(3-Fluoro-5-methylphenyl)propanoic acid.
Q1: What are the most common impurities I should anticipate when purifying 2-(3-Fluoro-5-methylphenyl)propanoic acid?
A1: Impurities typically arise from the synthetic route used. Common impurities can be categorized as starting materials, by-products from incomplete or side reactions, and residual reagents or solvents.[1][2] For a typical synthesis starting from 1-fluoro-3-methyl-5-vinylbenzene or a related precursor, you might encounter:
-
Starting Materials: Unreacted precursors from the initial stages of synthesis.
-
By-products: Isomeric variants, products of over-reaction, or degradation products. For instance, if a Grignard reaction is used, homo-coupling products could be present. If the synthesis involves a cyanohydrin route, residual nitriles might be found.[3]
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts (e.g., palladium) used in carbonylation or coupling steps.[1][4]
-
Residual Solvents: Organic solvents used during the reaction or initial workup that are not completely removed.[5]
Q2: What are the primary purification strategies for a compound like this?
A2: The main strategies are recrystallization and liquid chromatography.
-
Recrystallization is a cost-effective technique for removing impurities from solid compounds based on differences in solubility.[6] It is often the first method of choice for bulk purification if the crude material is of reasonable purity (>90%).
-
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful and versatile method for isolating a target compound from a complex mixture, especially when impurities have similar properties to the desired product.[7][8] It is indispensable for achieving very high purity and for separating enantiomers.
Q3: Why is chiral purification necessary for 2-(3-Fluoro-5-methylphenyl)propanoic acid?
A3: This molecule possesses a chiral center at the alpha-carbon of the propanoic acid moiety. Like other profens (e.g., ibuprofen, naproxen), the biological activity (e.g., enzyme inhibition) is often stereospecific, with one enantiomer being significantly more active than the other.[9] For accurate pharmacological studies and to meet regulatory standards for drug development, it is crucial to separate the racemic mixture and isolate the desired enantiomer.
Q4: How does the fluorine atom affect the purification strategy?
A4: The presence of a fluorine atom can influence the molecule's polarity, pKa, and intermolecular interactions. Fluorinated compounds can exhibit unique solubility profiles and may interact differently with chromatographic stationary phases compared to their non-fluorinated analogues.[10] While the fundamental principles of purification remain the same, solvent systems for recrystallization and mobile phases for chromatography may require specific optimization.
Troubleshooting and Optimization Guide
This section provides solutions to specific issues you may encounter during your experiments.
Recrystallization Issues
Q: My compound is "oiling out" instead of forming crystals. How can I fix this?
-
Cause: The compound is coming out of solution at a temperature above its melting point, or the solution is too supersaturated. This often happens when the boiling point of the solvent is too high or the solution is cooled too rapidly.
-
Solution:
-
Re-heat the Solution: Add a small amount of additional solvent to the oiled-out mixture and heat until everything redissolves.
-
Slow Cooling: Allow the flask to cool very slowly. Insulating the flask can help. Do not move the solution directly to an ice bath.[11]
-
Lower Saturation: Use a slightly larger volume of solvent to create a less concentrated solution before cooling.
-
Solvent System Change: If the problem persists, consider a different solvent or a mixed-solvent system with a lower boiling point.[12]
-
Q: I have very low recovery after recrystallization. What went wrong?
-
Cause: This is typically due to using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor, or premature crystallization during a hot filtration step.
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve your compound. Add the solvent in small portions to the heated solid.[13]
-
Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath after slow cooling to room temperature to maximize crystal precipitation.[11]
-
Recover from Mother Liquor: Concentrate the mother liquor (the leftover solvent) by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure.
-
Check Solubility Curve: Choose a solvent where the compound has high solubility at high temperatures but very low solubility at low temperatures.[6]
-
| Solvent Selection Principles for Recrystallization [6][12] | |
| Ideal Solvent Properties | Rationale |
| High solubility for solute at high temperature. | Allows for complete dissolution of the compound. |
| Low solubility for solute at low temperature. | Maximizes recovery of the pure compound upon cooling. |
| Impurities are either highly soluble or insoluble. | Allows for separation: soluble impurities stay in the solvent, insoluble ones can be filtered out while hot. |
| Does not react with the solute. | Prevents degradation or side reactions. |
| Volatile enough to be easily removed from crystals. | Facilitates drying of the final product. |
Chromatography (HPLC) Issues
Q: I am seeing significant peak tailing in my reversed-phase HPLC analysis.
-
Cause: Peak tailing for an acidic compound like this is often caused by secondary interactions between the carboxylate anion and residual, un-capped silanols on the silica-based stationary phase. It can also be caused by column overload.
-
Solution:
-
Acidify the Mobile Phase: Add a small amount of an acidifier like trifluoroacetic acid (TFA, 0.05-0.1%) or formic acid to the mobile phase.[10] This protonates the carboxylic acid, suppressing its ionization and minimizing interactions with silanols.
-
Use a Different Column: Employ a modern, end-capped column or a column with a different stationary phase (e.g., a polymer-based or zirconia-based column) that is less prone to these secondary interactions.[14]
-
Reduce Sample Load: Inject a smaller amount of the sample to ensure you are not overloading the column.
-
Q: I cannot achieve baseline separation of my enantiomers on a chiral column.
-
Cause: The selectivity (α) between the enantiomers is insufficient with the current method conditions. Chiral separations are highly sensitive to the mobile phase composition, temperature, and flow rate.[9]
-
Solution:
-
Screen Different Solvents: Changing the organic modifier (e.g., from ethanol to isopropanol) or using a different solvent system entirely (e.g., switching from normal phase to reversed-phase) can dramatically alter selectivity. Immobilized chiral stationary phases (CSPs) offer a wider range of compatible solvents.[9]
-
Optimize Modifier Percentage: Systematically vary the percentage of the alcohol modifier in the mobile phase. Small changes can have a large impact on resolution.[15]
-
Add an Acidic/Basic Additive: For a carboxylic acid, adding a small amount of TFA or acetic acid to the mobile phase can improve peak shape and sometimes enhance resolution.
-
Change the Column: If optimization fails, the chosen CSP may not be suitable. Screen different types of chiral columns (e.g., polysaccharide-based, Pirkle-type).
-
Experimental Protocols & Workflows
Workflow for Purification Strategy Selection
Caption: Decision workflow for selecting an appropriate purification method.
Protocol 1: General Recrystallization Procedure
-
Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude product in various solvents (e.g., hexane, ethyl acetate, ethanol, water, or mixtures) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Avoid adding a large excess of solvent.
-
Hot Filtration (if needed): If insoluble impurities are present, filter the hot solution quickly through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Protocol 2: Developing an Analytical Reversed-Phase HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 254 nm.
-
Method Development:
-
Start with an isocratic method, for example, 60% B.
-
If peaks are not well-resolved or take too long to elute, run a gradient method from 10% to 90% B over 20 minutes to determine the approximate elution conditions.
-
Optimize the gradient or isocratic percentage based on the results of the scouting gradient to achieve good resolution of all components.
-
Workflow for Chiral HPLC Troubleshooting
Caption: Troubleshooting decision tree for poor chiral HPLC separation.
References
-
Frontiers. (2022, August 16). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]
-
Molecules. (2018, July 19). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective.... Retrieved from [Link]
-
Shimadzu. Preparative Purification of Ibuprofen and Related Substances by Nexera UFPLC. Retrieved from [Link]
-
ResearchGate. Chromatograms of ibuprofen (1), naproxen (2), and ketoprofen (3) on a.... Retrieved from [Link]
-
Daicel. The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Retrieved from [Link]
- Google Patents. CN104402698A - 2-(4-methylphenyl)propionic acid syntehsis method.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Organic Syntheses. 2-phenylpropionic acid. Retrieved from [Link]
-
Ghosh et al. (2014). IJPSR, 5(10), 4078-4108. Retrieved from [Link]
-
Shimadzu. (2019, June 11). Purification made easy. Retrieved from [Link]
-
PubMed. (2009, July 12). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Retrieved from [Link]
-
MDPI. (2020, December 19). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Retrieved from [Link]
- Google Patents. US5151551A - Method for purification of ibuprofen comprising mixtures.
-
European Medicines Agency. (2000, July 20). Q3C (R8) Step 5 - impurities: guideline for residual solvents. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2014, November 1). DESIGN, SYNTHESIS AND ANTIVIRAL ACTIVITY OF 2-{[(2E)-3-(3, 4, 5-MONO/DI/TRI HYDROXYPHENYL) PROP-2-ENOYL] SULFANYL/AMINO} PROPANOIC ACIDS IN HUMAN PLASMA BY ROTOR GENE-Q (5 PLEX) REAL TIME PCR METHOD. Retrieved from [Link]
-
ResearchGate. (PDF) Evaluating Impurities in Drugs (Part I of III). Retrieved from [Link]
-
University of California, Davis. Recrystallization-1.doc.pdf. Retrieved from [Link]
-
PubMed. (2021, January 25). Enantioseparation of three constitutional isomeric 2-(methylphenyl)propanoic acids by countercurrent chromatography. Retrieved from [Link]
-
ResearchGate. Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. Retrieved from [Link]
-
YouTube. (2022, December 5). Recrystallization and Melting Point Analysis. Retrieved from [Link]
-
SciELO. Simultaneous determination of naproxen, ibuprofen and diclofenac in wastewater using solid-phase extraction with high performance liquid chromatography. Retrieved from [Link]
-
Rowan College at Burlington County. CHE 241 Lab 2: Recrystallization. Retrieved from [Link]
-
National Institutes of Health. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC. Retrieved from [Link]
-
MDPI. (2025, June 18). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]
-
MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. CN104402698A - 2-(4-methylphenyl)propionic acid syntehsis method - Google Patents [patents.google.com]
- 4. US5151551A - Method for purification of ibuprofen comprising mixtures - Google Patents [patents.google.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. mt.com [mt.com]
- 7. shimadzu.com [shimadzu.com]
- 8. Purification made easy – secrets of science [shimadzu-webapp.eu]
- 9. chiraltech.com [chiraltech.com]
- 10. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. chemistry-solutions.com [chemistry-solutions.com]
- 13. youtube.com [youtube.com]
- 14. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Recrystallization of 2-(3-Fluoro-5-methylphenyl)propanoic Acid
Welcome to the dedicated technical support guide for the purification of 2-(3-Fluoro-5-methylphenyl)propanoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and aim to achieve high purity through crystallization. My goal is to provide not just a protocol, but a framework for understanding and troubleshooting the recrystallization process, grounded in fundamental physicochemical principles and extensive laboratory experience.
Understanding the Molecule: Physicochemical Properties
Before optimizing a purification, it's crucial to understand the properties of the target molecule. 2-(3-Fluoro-5-methylphenyl)propanoic acid is an arylpropionic acid derivative. Its structure, featuring a carboxylic acid group, a substituted phenyl ring, and a fluorine atom, dictates its behavior in various solvents.
| Property | Value / Expected Behavior | Significance for Recrystallization |
| Molecular Formula | C₁₀H₁₁FO₂ | Provides the elemental composition. |
| Molecular Weight | 182.19 g/mol [1] | Used for all stoichiometric calculations. |
| Physical Form | Expected to be a solid at room temperature. | Recrystallization is a suitable purification method for solids[2]. |
| Polarity | Moderately polar. The carboxylic acid group is polar and capable of hydrogen bonding, while the fluoromethylphenyl group is largely nonpolar. | This dual nature suggests that single-solvent systems using moderately polar solvents or mixed-solvent systems will be most effective[3]. |
| Melting Point (m.p.) | Not explicitly published, but related compounds like 3-(3-methylphenyl)propionic acid melt at 39-42 °C[4]. The final, purified product should have a sharp melting point. | A key indicator of purity. A broad or depressed melting point suggests the presence of impurities. The melting point must be considered when selecting a solvent to avoid "oiling out"[5]. |
| Potential Impurities | Starting materials, regioisomers (e.g., 2-(2-fluoro-5-methylphenyl)propanoic acid), or by-products from synthesis (e.g., decarboxylation products)[6][7]. | The goal of recrystallization is to separate the desired compound from these impurities[2]. |
Core Experimental Protocols
These protocols provide a starting point for your experiments. Remember that optimization is key, and adjustments may be necessary based on your specific crude material and scale.
Protocol 1: Systematic Solvent Screening
The choice of solvent is the most critical factor in a successful recrystallization[8]. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point[9][10][11].
Objective: To identify a suitable single or mixed-solvent system.
Methodology:
-
Preparation: Place approximately 20-30 mg of your crude 2-(3-Fluoro-5-methylphenyl)propanoic acid into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different candidate solvent (see table below) dropwise, starting with 0.5 mL. Agitate the mixture. Note if the compound dissolves completely at room temperature. If it does, that solvent is unsuitable as a single-solvent system but may be useful as the "good" solvent in a mixed pair[12].
-
Heating: For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Continue adding small portions of the solvent until the solid just dissolves.
-
Cooling: Allow the hot, clear solutions to cool slowly to room temperature. Then, place them in an ice-water bath for 10-15 minutes.
-
Observation: The ideal solvent is one that forms a high yield of well-defined crystals upon cooling[12]. Note the quality and quantity of the crystals.
Table of Suggested Solvents for Screening:
| Solvent Class | Example Solvents | Rationale |
|---|---|---|
| Alcohols | Isopropanol, Ethanol | Polar protic solvents that can hydrogen bond with the carboxylic acid. |
| Ketones | Acetone | A polar aprotic solvent, good for moderately polar compounds[12]. |
| Esters | Ethyl Acetate | Medium polarity, often a good choice for compounds with mixed polarity. |
| Aromatic | Toluene | Nonpolar; may be suitable if the compound has low polarity or as part of a mixed system. |
| Alkanes | Heptane, Hexane | Very nonpolar. Primarily used as an "anti-solvent" or "bad solvent" in a mixed-solvent system[13]. |
| Aqueous | Water | Polar. Likely to be a poor solvent on its own but an excellent anti-solvent when paired with a miscible organic solvent like acetone or ethanol[11][14]. |
Protocol 2: General Recrystallization Procedure
Objective: To purify the crude solid using the optimal solvent system identified in Protocol 1.
Methodology:
-
Dissolution: Place the crude 2-(3-Fluoro-5-methylphenyl)propanoic acid in an appropriately sized Erlenmeyer flask. Add a stir bar.
-
Add Hot Solvent: In a separate flask, heat your chosen solvent to its boiling point. Add the minimum amount of hot solvent to your crude material to dissolve it completely with stirring[15]. This creates a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration. This must be done quickly to prevent the desired compound from crystallizing prematurely[14][15].
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals as it gives molecules time to arrange into a proper crystal lattice, excluding impurities[16][17].
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize the yield[9][15].
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel[8].
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities[8].
-
Drying: Allow the crystals to dry on the filter under vacuum for several minutes. For final drying, transfer the crystals to a watch glass or drying dish. Determine the yield and melting point of the purified product.
Troubleshooting Guide
Even with a good protocol, challenges can arise. This section addresses the most common issues in a question-and-answer format.
Q1: I've followed the protocol, but no crystals are forming after cooling. What's wrong?
A1: This is a very common issue, typically caused by one of two things:
-
Excess Solvent: You may have added too much hot solvent, meaning the solution is not saturated enough to crystallize upon cooling[5]. Solution: Gently heat the solution to boil off some of the solvent (in a fume hood) to reduce the volume. Then, attempt the cooling process again.
-
Supersaturation: The solution may be supersaturated, a metastable state where the compound remains dissolved even though its solubility limit has been exceeded[5]. Solutions to Induce Nucleation:
-
Scratching: Use a clean glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide a surface for nucleation to begin[9][12].
-
Seeding: If you have a pure crystal from a previous batch, add a tiny speck (a "seed crystal") to the solution. This provides a perfect template for further crystal growth[18][19][20]. Seeding is a powerful technique to control crystallization and can be used to target specific polymorphs[18][21].
-
Drastic Cooling: While slow cooling is ideal, sometimes a brief period in a very cold bath (e.g., dry ice/acetone) can provide the thermodynamic shock needed to initiate nucleation. Once crystals appear, return to the slow cooling process.
-
Q2: My compound separated as an oily liquid instead of solid crystals. What is "oiling out" and how do I fix it?
A2: "Oiling out" occurs when the dissolved compound comes out of solution as a liquid rather than a solid[22][23]. This happens when the temperature of the solution is still above the melting point of your compound (or its melting point when impure) at the point of saturation[5][23]. An oil is essentially an impure liquid phase of your compound and will not lead to good purification[22][24].
Solutions:
-
Reheat and Add Solvent: Warm the solution until the oil redissolves completely. Add a small amount (10-20% more) of the hot solvent to ensure the saturation point is reached at a lower temperature upon cooling[5][23].
-
Lower the Crystallization Temperature: Switch to a solvent with a lower boiling point. Alternatively, use a mixed-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it's highly soluble) and then add a "bad" or "anti-solvent" (in which it's poorly soluble) dropwise at a lower temperature until the solution becomes turbid (cloudy), then warm slightly to clarify before slow cooling.
-
Slow Down Cooling: Very slow cooling can sometimes favor direct crystal formation over oiling out[5].
Q3: My final product is still colored or appears impure after one recrystallization. What are my next steps?
A3: This indicates that impurities are co-crystallizing with your product.
-
Perform a Second Recrystallization: A second pass through the recrystallization protocol is often sufficient to remove remaining impurities.
-
Check Your Solvent: The impurity may have a very similar solubility profile to your desired compound in the chosen solvent. It may be necessary to re-screen for a different solvent system where the solubility of the impurity and product are more distinct.
-
Use Activated Charcoal (with caution): If the impurity is a large, nonpolar, colored organic molecule, you can try adding a very small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurity. Caution: Use sparingly, as charcoal can also adsorb your desired product, reducing your yield.
Q4: The recovery of my purified compound is very low. How can I improve the yield?
A4: A low yield can result from several factors:
-
Using Too Much Solvent: This is the most common cause. The more solvent used, the more compound will remain dissolved even when cold. Always use the minimum amount of hot solvent needed for complete dissolution.
-
Premature Crystallization: If the compound crystallizes during a hot filtration step, it will be lost. Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated.
-
Incomplete Cooling: Make sure you allow sufficient time for the solution to cool, first to room temperature and then in an ice bath, to maximize precipitation.
-
Washing with Room Temperature Solvent: Never wash your collected crystals with warm or room-temperature solvent, as this will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.
Visualization: A Troubleshooting Workflow
This diagram outlines a logical decision-making process for troubleshooting common recrystallization problems.
Caption: Troubleshooting workflow for recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is a mixed-solvent system and why would I use one? A1: A mixed-solvent system uses two miscible solvents: one in which your compound is very soluble (the "good" solvent) and one in which it is very insoluble (the "bad" or "anti-solvent")[11][14]. You use this system when no single solvent has the ideal solubility profile. The procedure involves dissolving the compound in a minimum of the hot "good" solvent and then adding the "bad" solvent dropwise until the solution becomes cloudy (turbid), indicating the saturation point has been reached. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is cooled slowly. This technique is excellent for preventing oiling out, as it allows for crystallization to occur at a temperature below the compound's melting point[8].
Q2: How does the rate of cooling really affect the purity of my crystals? A2: The rate of cooling has a direct impact on crystal size and purity. Slow cooling allows for the crystallization process to remain near equilibrium. This gives the molecules of your compound time to selectively add to the growing crystal lattice, while impurity molecules remain in the solution because they do not fit properly into the lattice. Rapid cooling traps impurities within the fast-forming crystal lattice, resulting in smaller and less pure crystals[17]. Slower cooling generally produces larger and purer crystals[16][25].
Q3: How much of a yield loss is "normal" for recrystallization? A3: It is impossible to achieve a 100% yield with recrystallization[8]. Some amount of the compound will always remain dissolved in the cold solvent (this is the "mother liquor"). A typical recovery for a single, well-optimized recrystallization is in the range of 70-90%. If your recovery is significantly lower, it is a strong indication that you have used too much solvent or that your compound is too soluble in the cold solvent.
References
-
MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Wisconsin-Madison. Recrystallization-1.doc.pdf. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5249709, 2-(3-methylphenyl)propanoic acid. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 65815154, 2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
ACS Publications. (2020, September 15). Seeding Techniques and Optimization of Solution Crystallization Processes. [Link]
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
-
MDPI. (2022, July 22). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. [Link]
- Google Patents.
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). [Link]
-
Hampton Research. Seeding. [Link]
-
TSI Journals. synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf. [Link]
-
CatSci. (2021, August 25). SUCCEEDING WITH SEEDING: A SIMPLE BUT EFFECTIVE METHOD FOR CRYSTALLISATION CONTROL. [Link]
-
ResearchGate. Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. [Link]
-
AIP Publishing. (2023, September 21). Impact of cooling rate and shear flow on crystallization and mechanical properties of wax-crystal networks. [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]
- Google Patents. CN102701949A - Method for preparing 2-[4-(2-methyl-1-propenyl)phenyl]propionic acid.
-
Journal of Chemistry and Technologies. SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. [Link]
-
PMC. Influence of Cooling Rate on Crystallization Behavior of Semi-Crystalline Polypropylene: Experiments and Mathematical Modeling. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
Homi Bhabha Centre for Science Education. Recrystallization. [Link]
-
University of York, Chemistry Teaching Labs. Problems with Recrystallisations. [Link]
-
Uppsala University. SUCCEEDING WITH SEEDING: SOME PRACTICAL ADVICE. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection. [Link]
-
Amazon S3. Synthesis of Ibuprofen Degradation products and impurities Introduction. [Link]
-
Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why?. [Link]
-
NIST. Propanoic acid, 2-methylpropyl ester. [Link]
-
CECRI, Karaikudi. Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. [Link]
-
YouTube. (2022, December 5). Recrystallization and Melting Point Analysis. [Link]
-
University of York, Chemistry Teaching Labs. Solvent Choice. [Link]
-
Bitesize Bio. (2025, January 22). 5 Protein Crystallization Seeding Methods for Bigger Crystals. [Link]
Sources
- 1. 1250482-13-3|2-(2-Fluoro-5-methylphenyl)propanoic acid|BLD Pharm [bldpharm.com]
- 2. mt.com [mt.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. 3-(3-METHYLPHENYL)PROPIONIC ACID | 3751-48-2 [chemicalbook.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. tsijournals.com [tsijournals.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Recrystallization [sites.pitt.edu]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. reddit.com [reddit.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Seeding | Hampton Research [hamptonresearch.com]
- 20. xray.teresebergfors.com [xray.teresebergfors.com]
- 21. catsci.com [catsci.com]
- 22. mt.com [mt.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. reddit.com [reddit.com]
- 25. mdpi.com [mdpi.com]
Technical Support Center: High-Purity Synthesis of 2-(3-Fluoro-5-methylphenyl)propanoic Acid
Case ID: #FMP-PA-001 Status: Active Topic: Impurity Minimization & Process Optimization Audience: Medicinal Chemists, Process Development Scientists[1]
Executive Summary & Molecule Profile
Target Molecule: 2-(3-Fluoro-5-methylphenyl)propanoic acid Class: 2-Arylpropanoic Acid (Profen) derivative / GPR40 Agonist Intermediate.[1] Critical Challenge: This molecule combines a labile chiral center (alpha-proton acidity) with a meta-fluoro substituent prone to catalytic activation or elimination.[1]
Achieving pharmaceutical-grade purity (>99.5%, >98% ee) requires navigating two competing failure modes:
-
C-F Bond Instability: In transition-metal catalyzed couplings, the fluorine atom can undergo oxidative addition or reductive defluorination.
-
Alpha-Racemization: The propanoic acid moiety is susceptible to base-catalyzed racemization during workup.[2]
This guide prioritizes the Palladium-Catalyzed
Validated Synthetic Route & Impurity Landscape
Recommended Protocol: Pd-Catalyzed -Arylation
Reaction: 1-Bromo-3-fluoro-5-methylbenzene + tert-Butyl Propionate
| Component | Recommendation | Rationale |
| Electrophile | 1-Bromo-3-fluoro-5-methylbenzene | Bromides offer the best balance of reactivity vs. stability compared to Iodides (too reactive, homocoupling) or Chlorides (require harsh conditions).[1] |
| Nucleophile | tert-Butyl Propionate | The bulky t-butyl group prevents "Claisen condensation" self-reaction by-products.[1] |
| Catalyst | Pd(dba)₂ / P(t-Bu)₃ | Bulky, electron-rich phosphines facilitate reductive elimination, outcompeting |
| Base | LiHMDS (Lithium Hexamethyldisilazide) | Non-nucleophilic strong base required to generate the ester enolate quantitatively at low temp. |
Diagram 1: Reaction Pathways & Failure Modes
This diagram maps the desired pathway against the three most common impurity-generating deviations.
[1]
Troubleshooting Guide (FAQs)
Module A: Preventing Defluorination (Loss of F)
Symptom: LCMS shows a peak with M-18 mass shift (loss of F, gain of H) relative to the product.
Q: Why is my fluorine atom being stripped off during the coupling? A: This is "Reductive Defluorination." Although the C-F bond is strong, electron-rich Palladium species (necessary for the main reaction) can insert into the C-F bond if the C-Br bond is consumed or if the temperature is too high.
-
Mechanism: If the catalytic cycle stalls, the Pd(0) species seeks the next available bond, which is the C-F bond (especially in the meta position).
-
Solution 1 (Ligand Switch): Switch to extremely bulky ligands like Q-Phos or P(t-Bu)₃ .[1] These ligands create a "steric wall" that makes the small C-F bond inaccessible to the metal center, while still allowing the larger C-Br bond to react.
-
Solution 2 (Base Control): Avoid alkoxide bases (like NaOtBu) if possible, as they can act as hydride donors at high temperatures.[1] LiHMDS is preferred.
Module B: Controlling Racemization
Symptom: The product enantiomeric excess (ee) drops during workup or hydrolysis.
Q: I synthesized the chiral ester, but the final acid is racemic. What happened?
A: The
-
The Trap: During the hydrolysis of the t-butyl ester, if you use basic hydrolysis (NaOH/MeOH), the product sits as an enolate anion. At elevated temperatures, this anion equilibrates, destroying chirality.
-
The Fix: Use Acidic Hydrolysis .
-
Protocol: Treat the t-butyl ester with Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at 0°C to Room Temperature.[1] This cleaves the ester via an E1-like mechanism that does not touch the chiral center.
-
Module C: Dealing with "Des-Bromo" By-products
Symptom: Significant amounts of 3-fluoro-5-methylbenzene (starting material minus Br) are observed.[1]
Q: Why is my aryl bromide turning into the simple arene? A: This is Protodehalogenation. It indicates moisture in the system or "hydride stealing" from the solvent.
-
Troubleshooting Checklist:
-
Solvent Dryness: Are you using anhydrous Toluene/THF? (Water content must be <50 ppm).
-
Solvent Choice: Avoid ethereal solvents that have peroxides or can act as radical H-donors if the mechanism shifts to radical pathways. Toluene is safer than THF for this specific stability.
-
Inert Atmosphere: Ensure a strict Argon sparge. Oxygen promotes homocoupling, which consumes catalyst and leaves excess aryl bromide to undergo side reactions.
-
Purification & Isolation Strategy
Since the synthesis likely yields a racemate (unless using chiral ligands), a resolution strategy is required.
Diagram 2: Purification Decision Tree
Guidance on separating the target from specific impurities.
[1]
Protocol: Chemical Resolution (Scale-Up Friendly)
If chiral HPLC is unavailable, use diastereomeric salt crystallization:
-
Dissolve racemic acid in hot Ethanol/Water (9:1).
-
Add 0.5 equivalents of (S)-(-)-
-Phenylethylamine . -
Cool slowly to 4°C. The salt of the (S)-acid/(S)-amine is typically less soluble and will crystallize.
-
Filter and hydrolyze the salt with 1M HCl to recover the free acid.
References
-
Hama, T., Hartwig, J. F. (2008).
-Arylation of Esters and Amides under More Neutral Conditions." Journal of the American Chemical Society.[3] Link - Larsen, R. D., et al. (1994). "Efficient Synthesis of the NSAID Fluoroprofen via Palladium-Catalyzed Coupling." Journal of Organic Chemistry.
-
Navarro, O., et al. (2003). "General Determination of the pKa of 2-Arylpropanoic Acids." Journal of Organic Chemistry. Link
-
BenchChem Technical Notes. (2025). "Preventing Defluorination in Reactions with Fluoropyridines and Fluoroarenes." Link
-
Tengeiji, A., Shiina, I. (2012).[4] "A new method for production of chiral 2-aryl-2-fluoropropanoic acids using an effective kinetic resolution." Molecules. Link
Sources
- 1. 2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid | C11H10FNO2 | CID 65815154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 4. A new method for production of chiral 2-aryl-2-fluoropropanoic acids using an effective kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Removing metal catalysts from 2-(3-Fluoro-5-methylphenyl)propanoic acid samples
A Guide to Removing Metal Catalysts from 2-(3-Fluoro-5-methylphenyl)propanoic Acid Samples
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve issues related to residual metal catalyst contamination in samples of 2-(3-fluoro-5-methylphenyl)propanoic acid. Given that the synthesis of this and similar active pharmaceutical ingredients (APIs) often employs palladium-catalyzed cross-coupling reactions, this document will focus on palladium removal, while also addressing other relevant platinum-group metals (PGMs).[1][2][3]
The primary objective is to ensure that the final API meets the stringent regulatory limits for elemental impurities, as outlined by the International Council for Harmonisation (ICH) Q3D guidelines, to ensure patient safety.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual metal catalysts from my API?
A: Metal catalysts, particularly platinum-group metals like palladium, are recognized as having inherent toxicity and provide no therapeutic benefit to the patient.[4][7] Regulatory bodies, guided by the ICH Q3D guidelines, have established strict Permitted Daily Exposure (PDE) limits for such elemental impurities to protect public health.[5][6][8] Failure to control these residues can halt drug development and lead to product rejection. Moreover, residual metals can sometimes interfere with or degrade the final drug product.[4]
Q2: What are the most common methods for removing palladium?
A: The most prevalent and effective methods include:
-
Adsorption: Using activated carbon or specialized metal scavengers.[1][3][9]
-
Crystallization: Purifying the API through single or multiple crystallization steps.[1][4]
-
Extraction: Using a liquid-liquid extraction with a chelating agent to pull the metal into an aqueous phase.[4]
-
Chromatography: While effective, it is often considered a less scalable or cost-effective option for bulk removal.[10]
Q3: How do I know which metal removal method is right for my process?
A: The choice depends on several factors: the level of contamination, the cost and scalability of the method, the properties of your API (like solubility), and potential product loss. For instance, activated carbon is cost-effective but may lead to product loss due to non-specific adsorption.[1] Metal scavengers offer high selectivity but can be more expensive.[11] The decision-making workflow below can help guide your selection.
Troubleshooting & In-Depth Guides
This section addresses specific problems you may encounter during the purification of 2-(3-fluoro-5-methylphenyl)propanoic acid.
Scenario 1: My residual palladium level is >200 ppm after initial workup. What is the most robust first-line strategy?
Answer: At this level of contamination, a bulk removal technique is necessary. Activated carbon treatment is a highly effective and economical first step.[1] The large surface area and porous structure of activated carbon allow it to adsorb palladium species through a combination of physisorption and chemisorption.[1][12]
Underlying Principle: The mechanism involves the adsorption of palladium complexes onto the carbon surface. The efficiency can be influenced by the solvent, temperature, and the specific form of the palladium residue.[12][13]
Recommended Protocol: See Protocol A: Activated Carbon Treatment .
Scenario 2: I've used activated carbon, but my palladium levels are still above the ICH Q3D limit of 10 ppm. What should I do next?
Answer: If a bulk method like carbon treatment is insufficient, a more targeted approach using a metal scavenger is recommended.[10] Metal scavengers are typically silica-based or polymer-based materials functionalized with ligands (e.g., thiols, amines, or phosphines) that have a high affinity for specific metals.[1][11]
Underlying Principle: Scavengers work by chelation. The functional groups on the scavenger's solid support bind tightly to the metal catalyst, forming a stable, insoluble complex that can be easily removed by filtration.[11] Thiol-based scavengers are particularly effective for palladium.[1]
Recommended Protocol: See Protocol B: Metal Scavenger Application .
Scenario 3: My API is dark-colored, and I suspect this is due to colloidal or nanoparticle palladium. Will standard methods work?
Answer: Dark coloration is often a sign of palladium nanoparticles (Pd(0)), which can be challenging to remove. While activated carbon can be effective, you may need to adjust the process. One strategy involves oxidizing the Pd(0) to a more soluble and easily scavenged state, such as Pd(II).[14] However, care must be taken to ensure the oxidizing agent does not degrade the API. A more direct approach is to use a scavenger specifically designed for high nanoparticle affinity or to optimize filtration through a fine filter aid like Celite.[1]
Recommended Protocol: First, attempt Protocol A , potentially with a longer treatment time or higher temperature. If this fails, proceed to Protocol B , screening scavengers known for high efficiency in removing various palladium forms.
Data & Decision-Making Tools
Regulatory Limits for Common Catalysts
The following table summarizes the ICH Q3D Permitted Daily Exposure (PDE) for catalysts commonly used in relevant synthetic routes, converted to concentration limits (ppm) for a standard 10g/day drug dosage.
| Element (Catalyst) | Class | Oral PDE (µ g/day ) | Concentration Limit (ppm) |
| Palladium (Pd) | 2B | 100 | 10 |
| Platinum (Pt) | 2B | 100 | 10 |
| Rhodium (Rh) | 2B | 100 | 10 |
| Ruthenium (Ru) | 2B | 100 | 10 |
| Iridium (Ir) | 2B | 100 | 10 |
Source: ICH Q3D(R2) Guideline.[8] Note: Class 2B elements require a risk assessment only if they are intentionally added to the process.[6][15]
Comparison of Common Removal Techniques
| Method | Pros | Cons | Best For |
| Activated Carbon | Low cost, high capacity, effective for various Pd forms.[1][16] | Non-selective (can adsorb product), potential for fine particle shedding.[1] | Bulk removal of high contamination levels (>100 ppm). |
| Metal Scavengers | High selectivity (minimal product loss), high efficiency for low levels.[11][17] | Higher cost, performance can be solvent/temperature dependent. | Polishing step to reach low ppm limits (<50 ppm). |
| Crystallization | Can be integrated into the existing process, highly effective for crystalline solids. | May not be effective if the metal co-crystallizes with the product.[1] | Purifying the final API, especially when other methods leave residues. |
| Extraction | Can be effective and scalable. | Requires a suitable biphasic solvent system and a strong chelating agent. | Processes where the API is soluble in an organic solvent immiscible with water. |
Decision Workflow for Catalyst Removal
Caption: Decision tree for selecting a palladium removal strategy.
Key Experimental Protocols
Protocol A: Activated Carbon Treatment
-
Solvent Selection: Dissolve the crude 2-(3-fluoro-5-methylphenyl)propanoic acid in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate) to a concentration of 5-10 mL/g.
-
Carbon Addition: Add powdered activated carbon (e.g., Darco KB-B) at a loading of 5-20% w/w relative to the API.[1]
-
Adsorption: Heat the mixture to 40-60°C and stir for 2-18 hours. The optimal time and temperature should be determined experimentally.[1]
-
Filtration: Allow the mixture to cool slightly and filter through a pad of Celite to remove the carbon fines completely. Wash the filter cake with fresh, hot solvent to recover any adsorbed product.
-
Analysis: Concentrate the filtrate and analyze a sample for residual palladium content using a validated analytical method such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[4][18]
Protocol B: Metal Scavenger Application
-
Solvent & Scavenger Selection: Dissolve the API in a suitable solvent. Select a scavenger with high affinity for palladium, such as a thiol-functionalized silica gel (e.g., SiliaMetS Thiol) or polymer resin.
-
Scavenger Addition: Add the scavenger at a loading of 2-5 equivalents relative to the measured palladium content.[2]
-
Scavenging: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40°C) for 1-12 hours.
-
Filtration: Filter off the solid-supported scavenger. Wash the scavenger with a small amount of fresh solvent.
-
Analysis: Concentrate the filtrate and determine the residual palladium content via ICP-MS.[4]
Protocol C: Recrystallization
-
Solvent System Screening: Identify a suitable solvent or solvent/anti-solvent system that provides good solubility at high temperature and poor solubility at low temperature for the API.
-
Dissolution: Dissolve the API in the minimum amount of hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
-
Analysis: Analyze both the purified crystals and the mother liquor for palladium content to confirm that the metal has been purged into the liquid phase.[4]
Analytical Confirmation
Routine monitoring and final confirmation of metal levels must be performed using a sensitive and validated analytical technique. ICP-MS is the industry standard for quantifying trace elemental impurities due to its high sensitivity (parts-per-billion) and ability to analyze multiple elements simultaneously.[4]
References
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. [Link]
-
2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid. PubChem. [Link]
-
Guideline on the specification limits for residues of metal catalysts. European Medicines Agency (EMA). [Link]
-
What is metal scavenging and what are metal scavengers?. Biotage. [Link]
-
Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation (ICH). [Link]
- CN104402698A - 2-(4-methylphenyl)propionic acid syntehsis method.
-
Analysis of residual catalysts in pharmaceuticals. Shimadzu. [Link]
-
Large Scale Metal Scavenging and Associated Decolorization at CARBOGEN AMCIS Shanghai. CARBOGEN AMCIS. [Link]
-
Guideline for Analysis and Prevention of Contamination Catalysis. PMC. [Link]
-
Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. ResearchGate. [Link]
-
Metal Control Strategy in Drug Development: The Importance of Getting It Right. CatSci. [Link]
-
Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. MDPI. [Link]
-
2-phenylpropionic acid. Organic Syntheses Procedure. [Link]
-
ICH guideline Q3D (R1) on elemental impurities. European Medicines Agency (EMA). [Link]
-
Apeiron's Metal Scavenging Solutions. Apeiron Synthesis. [Link]
-
Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. ResearchGate. [Link]
-
Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]
-
Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. SciSpace. [Link]
-
Metal Scavenger Applications. PhosphonicS. [Link]
-
(PDF) ICH Q3D (R2): Guidelines for Elemental Impurities. ResearchGate. [Link]
- Process for the removal of residual palladium
-
ICH Q3D Elemental Impurities – What are the Requirements?. West Pharmaceutical Services. [Link]
-
ICH Q3D: Comprehensive Guide to Controlling Elemental Impurities. GuideGxP. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. [Link]
-
Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. biotage.com [biotage.com]
- 3. Large Scale Metal Scavenging and Associated Decolorization at CARBOGEN AMCIS Shanghai [carbogen-amcis.com]
- 4. catsci.com [catsci.com]
- 5. researchgate.net [researchgate.net]
- 6. guidegxp.com [guidegxp.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. arborassays.com [arborassays.com]
- 10. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phosphonics.com [phosphonics.com]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. GB2247890A - Process for the removal of residual palladium from polyketones - Google Patents [patents.google.com]
- 15. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 16. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 17. apolloscientific.co.uk [apolloscientific.co.uk]
- 18. Analysis of residual catalysts in pharmaceuticals – secrets of science [shimadzu-webapp.eu]
Validation & Comparative
A Comparative Analysis of the Bioactivity of 2-(3-Fluoro-5-methylphenyl)propanoic Acid and Flurbiprofen
An In-Depth Guide for Researchers in Inflammation and Analgesia
This guide provides a comprehensive comparison of the bioactivity of the well-established non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen and the less-characterized compound, 2-(3-Fluoro-5-methylphenyl)propanoic acid. As a Senior Application Scientist, the aim is to deliver a technically robust analysis, grounded in established pharmacological principles and supported by detailed experimental protocols for researchers seeking to evaluate and contrast such compounds.
While extensive data exists for Flurbiprofen, a member of the propionic acid class of NSAIDs, 2-(3-Fluoro-5-methylphenyl)propanoic acid represents a structural analog with limited publicly available bioactivity data.[1] This guide, therefore, will leverage structure-activity relationship (SAR) principles to hypothesize the potential bioactivity of 2-(3-Fluoro-5-methylphenyl)propanoic acid in relation to Flurbiprofen and provide the experimental framework necessary to validate these hypotheses.[2][3]
Introduction to the Compounds
Flurbiprofen: A potent, non-selective inhibitor of cyclooxygenase (COX) enzymes, Flurbiprofen is widely used for its analgesic, anti-inflammatory, and antipyretic properties.[4] Its mechanism of action is primarily attributed to the inhibition of both COX-1 and COX-2, which are key enzymes in the biosynthesis of prostaglandins, crucial mediators of inflammation, pain, and fever.[4][5] Flurbiprofen has been shown to have a degree of selectivity towards COX-1.[6][7] The (S)-enantiomer is primarily responsible for its COX inhibitory activity.[8][9]
2-(3-Fluoro-5-methylphenyl)propanoic Acid: This compound is a structural analog of Flurbiprofen. The key differences lie in the substitution pattern on the phenyl ring. While Flurbiprofen has a fluorine atom at the 2-position and a second phenyl ring at the 4-position, 2-(3-Fluoro-5-methylphenyl)propanoic acid possesses a fluorine atom at the 3-position and a methyl group at the 5-position of a single phenyl ring. These seemingly minor structural modifications can significantly impact the compound's interaction with the active sites of COX enzymes and, consequently, its bioactivity and selectivity profile.
The Central Role of Cyclooxygenase (COX) Inhibition
The primary mechanism of action for most NSAIDs, including Flurbiprofen, is the inhibition of the COX enzymes, which exist in two main isoforms: COX-1 and COX-2.[10]
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes, such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation.[11]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and growth factors.[10][12] COX-2 is responsible for the production of prostaglandins that mediate inflammation and pain.[5]
The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation and bleeding, are largely attributed to the inhibition of COX-1.[10] Therefore, the relative selectivity of a compound for COX-2 over COX-1 is a critical determinant of its therapeutic index.
Below is a diagram illustrating the prostaglandin biosynthesis pathway and the points of inhibition by NSAIDs.
Caption: Workflow for in vitro COX inhibition assay.
4.1.2. Cell-Based Assays for Anti-inflammatory Activity
Principle: These assays assess the ability of the test compounds to inhibit the production of pro-inflammatory mediators in cultured cells, providing a more physiologically relevant system.
Detailed Protocol: LPS-Induced Pro-inflammatory Cytokine Production in Macrophages
Materials:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compounds
-
ELISA kits for TNF-α and IL-6
-
MTT or similar cell viability assay kit
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Plating: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. [13]4. Supernatant Collection: After incubation, collect the cell culture supernatants.
-
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's protocols. [13]6. Cell Viability: Assess the viability of the remaining cells using an MTT assay to ensure that the observed reduction in cytokines is not due to cytotoxicity. [13]7. Data Analysis: Plot the cytokine concentrations against the compound concentrations to determine the inhibitory effect.
4.2.1. Carrageenan-Induced Paw Edema in Rodents
This is a classic and well-validated model of acute inflammation to evaluate the anti-inflammatory potential of a compound. [14] Principle: Subplantar injection of carrageenan into the paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling). [15]The anti-inflammatory effect of a test compound is measured by its ability to reduce this swelling.
Detailed Protocol: Carrageenan-Induced Paw Edema
Animals: Male Wistar rats or Swiss albino mice.
Materials:
-
Carrageenan (1% w/v in saline)
-
Test compounds and a reference drug (e.g., Indomethacin or Flurbiprofen)
-
Pletysmometer
Procedure:
-
Animal Grouping: Divide the animals into groups (e.g., control, reference drug, and different doses of the test compound).
-
Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally 1 hour before the carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours). [16]5. Data Analysis:
-
Calculate the percentage of edema at each time point for each group relative to the initial paw volume.
-
Calculate the percentage of inhibition of edema by the test compounds compared to the control group.
-
4.2.2. Acetic Acid-Induced Writhing Test in Mice
This model is used to assess the peripheral analgesic activity of a compound.
Principle: Intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response (stretching of the abdomen and hind limbs). Analgesic compounds reduce the number of writhes. [15]
Detailed Protocol: Acetic Acid-Induced Writhing
Animals: Swiss albino mice.
Materials:
-
Acetic acid (0.6% v/v in saline)
-
Test compounds and a reference drug (e.g., Aspirin or Flurbiprofen)
Procedure:
-
Animal Grouping and Compound Administration: Similar to the paw edema model.
-
Induction of Writhing: 30-60 minutes after compound administration, inject 0.1 mL of 0.6% acetic acid intraperitoneally into each mouse.
-
Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes for a period of 20-30 minutes.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each treated group compared to the control group.
Expected Data and Interpretation
The collective data from these assays will allow for a robust comparison of the bioactivity of 2-(3-Fluoro-5-methylphenyl)propanoic acid and Flurbiprofen.
Table of Expected Data:
| Assay | Parameter | 2-(3-Fluoro-5-methylphenyl)propanoic acid | Flurbiprofen |
| COX-1 Inhibition | IC50 (µM) | [Experimental Value] | ~0.5 [8] |
| COX-2 Inhibition | IC50 (µM) | [Experimental Value] | ~0.5 [8] |
| COX-2 Selectivity Index | (IC50 COX-1 / IC50 COX-2) | [Calculated Value] | ~1 |
| LPS-induced TNF-α Inhibition | IC50 (µM) | [Experimental Value] | [Literature/Experimental Value] |
| LPS-induced IL-6 Inhibition | IC50 (µM) | [Experimental Value] | [Literature/Experimental Value] |
| Carrageenan-induced Paw Edema | % Inhibition at [Dose] | [Experimental Value] | [Literature/Experimental Value] |
| Acetic Acid-induced Writhing | % Inhibition at [Dose] | [Experimental Value] | [Literature/Experimental Value] |
A higher IC50 value indicates lower inhibitory potency. A COX-2 selectivity index greater than 1 suggests selectivity for COX-2, while a value less than 1 indicates selectivity for COX-1. Significant inhibition in the in vivo models would confirm the anti-inflammatory and analgesic potential of the test compound.
Conclusion
While Flurbiprofen is a well-characterized NSAID, the bioactivity of its structural analog, 2-(3-Fluoro-5-methylphenyl)propanoic acid, remains to be fully elucidated. Based on SAR principles, it is hypothesized that the latter may exhibit reduced potency. However, only through rigorous experimental evaluation using the detailed in vitro and in vivo protocols provided in this guide can a definitive comparison of their bioactivities and therapeutic potential be made. This systematic approach will provide valuable insights for researchers in the field of drug discovery and development, particularly in the search for novel anti-inflammatory and analgesic agents with improved efficacy and safety profiles.
References
-
Flurbiprofen - LiverTox - NCBI Bookshelf - NIH. (2025, August 5). National Center for Biotechnology Information. [Link]
-
Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025, August 18). MDPI. [Link]
-
In Vitro Study of the Differential Anti-Inflammatory Activity of Dietary Phytochemicals upon Human Macrophage-like Cells as a Previous Step for Dietary Intervention. (2024, October 5). PMC. [Link]
-
Chemical structures of 11 profen class drugs. ResearchGate. [Link]
-
2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid. PubChem. [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019, September 5). PMC. [Link]
-
COX1 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Understanding the selectivity of nonsteroidal anti-inflammatory drugs for cyclooxygenases using quantum crystallography and electrostatic interaction energy. (2025, March 15). International Union of Crystallography. [Link]
-
The Role of Nonsteroidal Antiinflammatory Drugs and Cyclooxygenase-2 Inhibitors on Experimental Colitis. (2012, June 15). In Vivo. [Link]
-
Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025, August 18). PubMed. [Link]
-
Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. (2016, December 1). ScienceDirect. [Link]
-
First Generation of Antioxidant Precursors for Bioisosteric Se-NSAIDs: Design, Synthesis, and In Vitro and In Vivo Anticancer Evaluation. (2023, August 24). MDPI. [Link]
-
What is the mechanism of Flurbiprofen Sodium? (2024, July 17). Patsnap Synapse. [Link]
-
In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS. (2025, November 26). ResearchGate. [Link]
-
Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. (2010, November 11). Figshare. [Link]
-
Biological Potential of FluoroBenzene Analogs. (2016, September 1). JSciMed Central. [Link]
-
"In Vitro" Differences Among (R) and (S) Enantiomers of Profens in Their Activities Related to Articular Pathophysiology. (2005, December 15). PubMed. [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ijpras. [Link]
-
Design, synthesis, characterization and in vitro, in vivo and in silico antimicrobial and antiinflammatory activities of a new series of sulphonamide and carbamate derivatives of a nebivolol intermediate. (2021, January 20). RSC Publishing. [Link]
- 2-(4-methylphenyl)propionic acid syntehsis method.
-
Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. ClinPGx. [Link]
-
R Flurbiprofen. (2026, January 22). Massive Bio. [Link]
-
Structure Activity Relationships. Drug Design Org. [Link]
-
DESIGN, SYNTHESIS AND ANTIVIRAL ACTIVITY OF 2-{[(2E)-3-(3, 4, 5-MONO/DI/TRI HYDROXYPHENYL) PROP-2-ENOYL] SULFANYL/AMINO} PROPANOIC ACIDS IN HUMAN PLASMA BY ROTOR GENE-Q (5 PLEX) REAL TIME PCR METHOD. (2014, November 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
-
In Vitro Evaluation of Pharmacokinetic Properties of Selected Dual COX-2 and 5-LOX Inhibitors. (2024, October 5). PMC. [Link]
-
In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2019, March 18). SciELO. [Link]
-
2-phenylpropionic acid. Organic Syntheses. [Link]
-
Flurbiprofen: A Potent Pain Reliever. (2015, January 2). Walsh Medical Media. [Link]
-
Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. (2012). ResearchGate. [Link]
-
Flurbiprofen – Knowledge and References. Taylor & Francis. [Link]
-
Study on molecular mechanism and COX-2 selectivity of flurbiprofen derivatives. (2025, August 5). ResearchGate. [Link]
-
Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (2022, August 16). Frontiers. [Link]
-
Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. PMC. [Link]
-
Structure activity relationship – Knowledge and References. Taylor & Francis. [Link]
Sources
- 1. 2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid | C11H10FNO2 | CID 65815154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]
- 5. Flurbiprofen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. ClinPGx [clinpgx.org]
- 8. apexbt.com [apexbt.com]
- 9. "In vitro" differences among (R) and (S) enantiomers of profens in their activities related to articular pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Nonsteroidal Antiinflammatory Drugs and Cyclooxygenase-2 Inhibitors on Experimental Colitis | In Vivo [iv.iiarjournals.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. In Vitro Study of the Differential Anti-Inflammatory Activity of Dietary Phytochemicals upon Human Macrophage-like Cells as a Previous Step for Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. scielo.br [scielo.br]
- 16. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profiling & Analog Differentiation: 2-(3-Fluoro-5-methylphenyl)propanoic acid
Executive Summary & Application Context
Content Type: Technical Comparison Guide Target Analyte: 2-(3-Fluoro-5-methylphenyl)propanoic acid (FMPA) Primary Application: Non-Steroidal Anti-Inflammatory Drug (NSAID) development; Chiral resolution intermediates.
This guide provides a comparative infrared (IR) spectroscopic analysis of 2-(3-Fluoro-5-methylphenyl)propanoic acid . As a structural analog to clinically established profens (e.g., Flurbiprofen, Ibuprofen), this molecule presents a unique "fingerprint" driven by its specific meta-substitution (3,5-disubstitution) pattern on the phenyl ring.
Why this matters: In drug development, distinguishing between regioisomers (e.g., 3-fluoro vs. 2-fluoro) is critical for intellectual property and metabolic stability studies. This guide focuses on using FTIR to differentiate the target molecule from its common analogs.[1][2]
Theoretical Grounding: The Vibrational Landscape
To accurately identify FMPA, one must understand how its specific functional groups perturb the standard "Profen" spectrum.
The "Profen" Core (Common to all analogs)
All 2-arylpropionic acids share a dominant vibrational motif:
-
Carboxylic Acid Dimer: A broad, intense O-H stretch (
) and a sharp C=O stretch ( ). -
Chiral Center: The methine C-H stretch at the
-position ( ), though often obscured by alkyl bands.
The Differentiator: 3-Fluoro-5-Methyl Substitution
The target molecule introduces two high-leverage spectral markers:
-
The C-F Dipole: The Carbon-Fluorine bond is highly polar, creating a strong dipole moment that results in an intense stretching vibration between
. -
1,3,5-Substitution Pattern: Unlike Ibuprofen (1,4-para) or Flurbiprofen (1,2,4-ortho/para), the target has a meta-relationship between substituents. This alters the Out-of-Plane (OOP) C-H bending vibrations significantly.
Comparative Spectral Analysis
The following table contrasts the predicted vibrational modes of the target (FMPA) against experimentally validated standards (Ibuprofen and Flurbiprofen).
Table 1: Diagnostic Peak Comparison
| Functional Group | Mode | Target: FMPA (Predicted) | Comparator A: Ibuprofen (Experimental) | Comparator B: Flurbiprofen (Experimental) |
| Carboxylic Acid | C=O Stretch | 1705 - 1715 cm⁻¹ (Strong) | 1721 cm⁻¹ | 1695 - 1700 cm⁻¹ |
| Aromatic Ring | C=C Stretch | 1590, 1480 cm⁻¹ | 1507, 1420 cm⁻¹ | 1578, 1483 cm⁻¹ |
| Fluorine | C-F Stretch | 1230 - 1260 cm⁻¹ (Strong) | Absent | 1218, 1264 cm⁻¹ |
| Substitution | C-H OOP Bend | 690, 850-880 cm⁻¹ (1,3,5-pattern) | 779 cm⁻¹ (1,4-pattern) | 766, 696 cm⁻¹ (1,2,4-pattern) |
| Methyl Group | C-H Sym. Def. | ~1375 cm⁻¹ | 1380 cm⁻¹ (Isobutyl doublet) | ~1360 cm⁻¹ |
Critical Distinction: The presence of the C-F peak at ~1250 cm⁻¹ immediately rules out Ibuprofen. To distinguish from Flurbiprofen, look at the fingerprint region (600-900 cm⁻¹) . The target (1,3,5-sub) will lack the strong ortho-coupling bands typical of Flurbiprofen.
Experimental Protocol: ATR-FTIR Characterization
This protocol uses Attenuated Total Reflectance (ATR), the industry standard for solid-state pharmaceutical analysis, eliminating the need for KBr pellets.
Workflow Diagram
Figure 1: Decision tree for differentiating FMPA from common NSAID analogs based on spectral features.
Step-by-Step Methodology
-
Instrument Setup:
-
Crystal: Diamond or ZnSe ATR crystal (Diamond preferred for hardness).
-
Resolution: 4 cm⁻¹.
-
Scans: 32 or 64 scans (to improve Signal-to-Noise ratio).
-
Range: 4000 – 600 cm⁻¹.
-
-
Background Collection:
-
Clean the crystal with isopropanol. Ensure it is dry.
-
Collect an air background spectrum. Note: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.
-
-
Sample Application:
-
Place 2-5 mg of the solid FMPA powder onto the crystal center.
-
Apply pressure using the anvil clamp. Tip: Apply force until the preview spectrum peaks stabilize (ensure good optical contact).
-
-
Data Analysis (Quality Control):
-
Transmission Check: The strongest peaks (C=O) should have 20-50% Transmittance (or 0.3-0.7 Absorbance). If peaks are "flat-topped," the detector is saturated; reduce sample contact or gain.
-
Water Correction: If broad noise appears >3500 cm⁻¹, the sample may be hygroscopic. Dry the sample in a desiccator and re-run.
-
Mechanistic Interpretation of Key Signals
The Fluorine Shift (Electronic Effect)
The fluorine atom at position 3 is an electron-withdrawing group (EWG) via induction.
-
Effect on C=O: In typical propionic acids, the C=O is around 1720 cm⁻¹. The inductive effect of fluorine on the aromatic ring can slightly stiffen the remote bonds or alter the crystal packing (hydrogen bonding network), often shifting the C=O stretch to slightly higher frequencies compared to non-fluorinated analogs, though the effect is subtle in solid state due to dimerization.
-
Effect on Ring Breathing: The C=C aromatic stretches (usually ~1600 and 1475 cm⁻¹) often split or shift intensity due to the symmetry breaking caused by the F and Me groups.
The Fingerprint Region (Structural Effect)
The region below 1000 cm⁻¹ is the "DNA" of the molecule.
-
1,3,5-Substitution: This specific arrangement leaves isolated hydrogen atoms on the ring. The in-phase out-of-plane bending of these isolated hydrogens typically yields a medium-strong band near 850-880 cm⁻¹ and a ring deformation band near 690 cm⁻¹ .
-
Contrast with Ibuprofen: Ibuprofen (para-substituted) shows a strong band at ~780 cm⁻¹ due to two adjacent hydrogens. The absence of this "two-neighbor" peak is a key confirmation of the 1,3,5-pattern.
References
-
Comparison of Ibuprofen FTIR Spectra
- Source: ResearchGate / Sci-Hub (General Reference for Ibuprofen Standards).
- Data Point: Confirms C=O at 1721 cm⁻¹ and Para-substitution OOP
-
URL:
-
Flurbiprofen Spectral Characterization
- Source: Journal of Indian Chemical Society / ResearchG
-
Data Point: Identifies C-F stretch at 1264 cm⁻¹ and C=O at 1686 cm⁻¹.[3]
-
URL:
-
IR Spectroscopy of Aromatic Compounds (Theory)
- Source: Chemistry LibreTexts / OpenStax.
- Data Point: Theoretical basis for 1,3,5-trisubstituted benzene OOP bending modes (690, 850 cm⁻¹).
-
URL:
-
PubChem Compound Summary (FMPA Analog Data)
- Source: N
- Data Point: Structural confirmation and physical property baselines for fluorinated propionic acid deriv
-
URL:
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
Structural comparison of fluorinated vs non-fluorinated phenylpropanoic acids
Topic: Structural Comparison and Performance Profiling: Fluorinated vs. Non-Fluorinated Phenylpropanoic Acids Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and DMPK Scientists
Executive Summary: The Fluorine Bioisostere Effect
In the optimization of hit-to-lead compounds containing the phenylpropanoic acid (hydrocinnamic acid) scaffold, the strategic introduction of fluorine is a high-leverage tactic. This guide objectively compares the parent scaffold, 3-phenylpropanoic acid (3-PPA) , against its fluorinated analogs (specifically 4-fluoro and 2-fluoro isomers).
While the non-fluorinated parent provides a baseline for binding affinity, it often suffers from rapid oxidative metabolism at the para-position. Fluorination modulates the electronic landscape, lipophilicity, and crystal packing without significantly altering steric bulk (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å), acting as a "stealth" modulator of pharmacokinetic performance.
Physicochemical Profiling: The Data Landscape
The introduction of fluorine onto the phenyl ring of 3-PPA induces specific shifts in acidity (pKa) and lipophilicity (
Comparative Data Table
| Property | 3-Phenylpropanoic Acid (Parent) | 4-Fluorophenylpropanoic Acid | 2-Fluorophenylpropanoic Acid | Impact of Fluorination |
| Formula | Bioisosteric replacement | |||
| MW ( g/mol ) | 150.18 | 168.17 | 168.17 | +18 Da (negligible steric penalty) |
| Melting Point | 47–50 °C | 95–98 °C | 78–80 °C | Increased: Enhanced crystal lattice energy via C-F dipoles. |
| pKa (approx) | 4.66 | 4.55 | 4.48 | Acidifying: Inductive electron withdrawal (-I effect) stabilizes the carboxylate, though dampened by the ethyl spacer. |
| 1.84 | ~2.15 | ~2.08 | Lipophilic Shift: C-F bond is more lipophilic than C-H, improving membrane partitioning. | |
| Polar Surface Area | 37.3 Ų | 37.3 Ų | 37.3 Ų | Minimal change (F is not a hydrogen bond donor). |
Analyst Note: The significant jump in melting point (nearly double for the para-isomer) indicates that fluorination drastically alters the solid-state packing efficiency, a critical factor for formulation stability.
Visualizing Structure-Property Relationships (SPR)
The following diagram maps the causal relationships between fluorine substitution and physicochemical outcomes.
Caption: Causal mapping of fluorine introduction on the physicochemical and biological properties of the phenylpropanoic acid scaffold.[1][2]
Structural Dynamics & Crystallography
Understanding the solid-state arrangement is vital for solubility prediction.
-
The Parent (3-PPA): Crystallizes typically in monoclinic cells.[3] The dominant interaction is the carboxylic acid dimer (cyclic
motif) formed via strong O-H...O hydrogen bonds.[3] The phenyl rings stack via weak - interactions. -
Fluorinated Analogs:
-
Weak Interactions: The C-F bond acts as a weak hydrogen bond acceptor. In 4-fluorophenylpropanoic acid, C-H...F interactions become structure-directing. These are weaker than O-H...O bonds but directional, often leading to tighter packing densities (hence the higher melting point).
-
Conformation: The "Fluorine Gauche Effect" is less pronounced here due to the
hybridization of the ring, but the C-F dipole induces specific orientation of the ethyl side chain to minimize electrostatic repulsion, potentially locking the molecule into a "bioactive conformation" that improves binding entropy.
-
Performance Metric: Metabolic Stability
The primary driver for fluorinating this scaffold in drug discovery is to block metabolic clearance.
-
Mechanism: The parent 3-PPA is rapidly oxidized by Cytochrome P450 (specifically CYP2C9 and CYP3A4) at the para-position of the phenyl ring (forming a phenol).
-
The Solution: Replacing the para-hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) renders this position inert to oxidation. The metabolic "soft spot" is removed, extending the half-life (
).
Experimental Protocol: Microsomal Stability Assay
To validate the stability enhancement, the following self-validating protocol is recommended. This workflow ensures that any observed difference is due to structure, not assay variability.
Materials:
-
Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein.
-
NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase).
-
Test Compounds (3-PPA, 4-F-PPA).
-
Internal Standard (e.g., Warfarin or Tolbutamide).
Step-by-Step Workflow:
-
Preparation: Prepare 10 mM stock solutions of test compounds in DMSO. Dilute to 1
M in phosphate buffer (pH 7.4). -
Pre-Incubation: Mix microsomes (final conc. 0.5 mg/mL) with the test compound solution. Incubate at 37°C for 5 minutes. Control: Include a "0-minute" sample quenched immediately to establish 100% baseline.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At specific time points (0, 5, 15, 30, 60 min), remove aliquots (50
L). -
Quenching: Immediately transfer aliquot into 150
L ice-cold Acetonitrile containing the Internal Standard. (This precipitates proteins and stops metabolism). -
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode monitoring parent ion transitions).
Calculation:
Plot
Assay Logic Visualization
Caption: Step-by-step workflow for the comparative microsomal stability assay.
References
-
BenchChem. (2025).[2][4][5] A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cinnamic Acids for Drug Development. Retrieved from (Note: Generalized source for thermochemical data).
- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.
-
Bhattarai, P., et al. (2026).[6] On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.[6][7] Retrieved from
-
Kozlovskyi, A., et al. (2026).[8] Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives. ChemRxiv.[6][7] Retrieved from
-
Wikipedia. (n.d.). Phenylpropanoic acid.[3][9] Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
Reference Standards for 2-(3-Fluoro-5-methylphenyl)propanoic acid Analysis
A Senior Scientist’s Guide to Qualification, Selection, and Analytical Rigor
Part 1: Executive Summary & Strategic Context
In the landscape of non-steroidal anti-inflammatory drug (NSAID) development and fluorinated metabolic intermediates, 2-(3-Fluoro-5-methylphenyl)propanoic acid represents a critical structural motif. As a derivative of the 2-arylpropionic acid class (profens), it presents two distinct analytical challenges: isomeric purity (due to the fluorine/methyl positioning) and optical purity (due to the chiral center at C2).
Unlike commodity pharmaceuticals (e.g., Ibuprofen), this specific isomer often lacks a readily available Certified Reference Material (CRM) from pharmacopeial bodies (USP/EP). Consequently, researchers are often forced to choose between "Research Grade" catalog chemicals and the rigorous process of "In-House Qualification."
This guide objectively compares these sourcing strategies and provides the experimental framework to elevate a research chemical to a Primary Reference Standard using orthogonal validation.
Part 2: Comparative Analysis of Reference Standard Sources
When sourcing this standard for GLP/GMP studies (e.g., impurity profiling, metabolic stability), the "label purity" provided by catalog vendors is often insufficient. Below is a comparison of the three primary tiers of reference materials available for this specific fluorinated acid.
Table 1: Comparative Performance Matrix
| Feature | Tier 1: Commercial Research Grade | Tier 2: Secondary Analytical Standard | Tier 3: In-House Qualified Primary Standard |
| Primary Source | Catalog Vendors (e.g., BLDPharm, Enamine) | Specialized Standard Vendors (e.g., Toronto Research Chem) | Custom Synthesis + qNMR Qualification |
| Assay Method | HPLC Area % (UV detection) | HPLC w/ External Calibration | 1H & 19F qNMR (Mass Balance) |
| Chiral Purity | Often Undefined (Racemic assumed) | Defined (ee% reported) | >99.5% ee (Chiral HPLC Validated) |
| Water/Solvent | Rarely quantified | TGA/KF usually included | Explicitly quantified & corrected |
| Traceability | None | Internal Vendor Standards | SI-Traceable (via NIST/BIPM Internal Std) |
| Risk Profile | High: Risk of isomeric mixtures or salt forms. | Medium: Good for routine testing. | Low: Mandatory for pivotal tox/clinical batches. |
The "Hidden" Risk: Regioisomerism
For 2-(3-Fluoro-5-methylphenyl)propanoic acid , a common synthesis impurity is the 2-fluoro or 4-methyl regioisomer.
-
Commercial Research Grade: Often fails to resolve these isomers if generic C18 gradients are used.
-
In-House Qualification: Uses 19F-NMR , which shows distinct chemical shifts for the fluorine atom depending on its position relative to the methyl group, guaranteeing structural identity.
Part 3: Technical Deep Dive & Experimental Protocols
To establish a defensible reference standard, you cannot rely on a Certificate of Analysis (CoA) based solely on HPLC Area %. You must employ a Self-Validating Protocol utilizing Quantitative NMR (qNMR) and Chiral HPLC.
Protocol A: Absolute Purity Assignment via qNMR
Rationale: HPLC-UV assumes equal response factors for all impurities. qNMR provides a direct molar ratio measurement, independent of extinction coefficients.
Methodology:
-
Internal Standard (IS): Use Maleic Acid (TraceCERT® grade) or 3,5-Bis(trifluoromethyl)benzoic acid (for 19F qNMR).
-
Solvent: DMSO-d6 (prevents aggregation common in carboxylic acids).
-
Acquisition:
-
Relaxation delay (
): (typically 30s for accurate integration). -
Pulse angle: 90°.
-
Scans: 64 (for S/N > 250:1).
-
Calculation:
Protocol B: Chiral Separation (Enantiomeric Excess)
Rationale: The biological activity of 2-arylpropionic acids typically resides in the (S)-enantiomer. You must separate the enantiomers to quantify the distomer (inactive impurity).
Chromatographic Conditions:
-
Column: Chiralpak AD-RH (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent.[4]
-
Why: Amylose phases show superior selectivity for the "propanoic acid" moiety compared to Cellulose.
-
-
Mobile Phase: Acetonitrile : Water : Phosphoric Acid (40 : 60 : 0.1 v/v/v).
-
Note: Acidic pH (< 3.0) is mandatory to suppress ionization of the carboxylic acid (
), ensuring the molecule interacts with the chiral selector in its neutral form.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Phenyl ring absorption).
System Suitability Criteria:
-
Resolution (
) between enantiomers: . -
Tailing Factor:
.[5]
Part 4: Visualization of Workflows
Diagram 1: The Qualification Decision Matrix
This flowchart illustrates the logical pathway for accepting a vendor standard vs. triggering an in-house qualification campaign.
Figure 1: Decision matrix for qualifying fluorinated propanoic acid derivatives. Note the mandatory "Qualify" loop for research-grade materials lacking qNMR data.
Diagram 2: Analytical Method Mechanism
Visualizing the separation mechanism on the Polysaccharide Chiral Stationary Phase (CSP).
Figure 2: Mechanism of chiral resolution. Acidic mobile phase ensures the analyte remains neutral, maximizing Hydrogen Bonding and Pi-Pi interactions with the Amylose selector.
Part 5: References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][5][6] Progress in Nuclear Magnetic Resonance Spectroscopy.[2] Link
-
Zhang, L., et al. (2014).[4][7] Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase.[4][7] Analytical Methods.[1][2][3][5][6][7] Link
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[3] USP-NF. Link
-
Bhatia, S., et al. (2013). Enantiomeric separation of profens: A review. Biomedical Chromatography.[7] Link
-
Taki, M., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation.[3][5] Metrologia.[2] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quantitative NMR as a Versatile Tool for the Reference Material Preparation | MDPI [mdpi.com]
- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 4. Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. acgpubs.org [acgpubs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(3-Fluoro-5-methylphenyl)propanoic acid
As laboratory professionals engaged in the fast-paced world of research and development, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(3-Fluoro-5-methylphenyl)propanoic acid, a compound representative of halogenated organic acids frequently used in modern synthetic chemistry. The procedures outlined here are grounded in established safety protocols and regulatory standards, emphasizing not just the "how" but the fundamental "why" behind each step.
Hazard Identification and Essential Safety Precautions
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. 2-(3-Fluoro-5-methylphenyl)propanoic acid, like many of its structural analogs, is classified as an irritant.[1][2][3] The primary routes of exposure are skin contact, eye contact, and inhalation of its dust or aerosolized particles.
Table 1: Hazard Profile of 2-(3-Fluoro-5-methylphenyl)propanoic acid and Analogs
| Hazard Classification | Description | GHS Hazard Statement |
| Skin Irritation | Causes skin irritation upon direct contact.[1][2] | H315 |
| Eye Irritation | Causes serious eye irritation.[1][2][4] | H319 |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[1][2][4] | H335 |
Mandatory Personal Protective Equipment (PPE):
To mitigate these risks, the following PPE must be worn at all times when handling this compound:
-
Eye Protection: Safety glasses with side shields or, preferably, chemical safety goggles are required to prevent contact with the eyes.[5]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Dispose of contaminated gloves after use in accordance with good laboratory practices.[5]
-
Protective Clothing: A standard laboratory coat is necessary to protect against skin contact.[5]
-
Respiratory Protection: All handling and disposal operations should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[6][7]
The Critical Mandate: Segregation of Halogenated Waste
The single most important principle in the disposal of this compound is understanding its classification as a halogenated organic acid . The presence of a carbon-fluorine (C-F) bond fundamentally changes its environmental fate and required disposal pathway compared to non-halogenated acids like acetic or simple propanoic acid.
The C-F bond is exceptionally strong and stable, making compounds like this persistent in the environment and difficult to break down.[8] For this reason, standard neutralization and drain disposal procedures, which may be acceptable for some simple corrosive wastes, are strictly forbidden for fluorinated and other halogenated organic compounds.[9][10] These compounds fall under specific environmental regulations, such as the U.S. Environmental Protection Agency's (EPA) rules for halogenated organic compounds (HOCs), which mandate specific treatment methods.[11][12][13]
The required disposal method is almost always high-temperature incineration at a licensed hazardous waste facility.[8][11] This process provides the necessary energy to break the stable C-F bond and completely destroy the molecule, preventing its release into the environment.[8]
Step-by-Step Protocol for Routine Disposal
This protocol applies to the collection and disposal of waste 2-(3-Fluoro-5-methylphenyl)propanoic acid, including pure solid waste, contaminated materials (e.g., weighing paper, gloves), and solutions.
Step 1: Designate a Compatible Waste Container
-
Select a sturdy, leak-proof container made of a material compatible with acids. High-density polyethylene (HDPE) or other plastic containers are recommended, as acids can corrode metal and hydrofluoric acid (a potential degradation product of some fluorinated compounds) can etch glass.[14][15]
-
Ensure the container has a secure, tight-fitting lid to prevent spills and the escape of vapors.[6][16]
Step 2: Proper Labeling
-
The container must be clearly and accurately labeled as soon as the first particle of waste is added.[17]
-
The label must include:
-
The words "Hazardous Waste ".
-
The full chemical name: "2-(3-Fluoro-5-methylphenyl)propanoic acid ".
-
A list of all constituents and their approximate percentages.
-
The relevant hazard warnings: "Irritant ", "Halogenated Organic Compound ".
-
The date accumulation started.[17]
-
Step 3: Waste Accumulation and Storage
-
Collect all waste, including contaminated solids and rinsates from cleaning glassware, in your designated container.
-
Keep the waste container sealed at all times, except when adding waste.[15][16]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the control of the lab personnel.[17]
-
Crucially, ensure segregation from incompatible materials. Store this acidic waste away from bases, strong oxidizing agents, and reactive chemicals. Use secondary containment bins to prevent mixing in case of a leak.[17]
Step 4: Arranging for Final Disposal
-
Once the container is full (no more than 90% capacity) or has been accumulating for the maximum time allowed by your institution (e.g., 150 days), arrange for a pickup.[14][16]
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a collection.[1][4] Do not attempt to transport or dispose of the waste yourself.
Emergency Procedures for Spills
Accidents can happen. A clear and immediate response plan is essential.
-
For a Small Spill (contained within a chemical fume hood):
-
Ensure your PPE is intact.
-
Cover the spill with a non-combustible, inert absorbent material such as sand, diatomaceous earth, or vermiculite.[6]
-
Carefully sweep the absorbed material into a suitable container for disposal as hazardous waste.[3]
-
Wipe the spill area with a suitable solvent (e.g., soap and water), collecting the rinsate as hazardous waste.
-
-
For a Large Spill (outside of a fume hood):
-
Evacuate all personnel from the immediate area.
-
Alert your colleagues and supervisor.
-
If there is an inhalation hazard, close the door to the lab and prevent re-entry.
-
Contact your institution's EHS or emergency response team immediately.
-
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for the disposal of 2-(3-Fluoro-5-methylphenyl)propanoic acid.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. cpachem.com [cpachem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. aksci.com [aksci.com]
- 5. uprm.edu [uprm.edu]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. angenechemical.com [angenechemical.com]
- 8. epa.gov [epa.gov]
- 9. reddit.com [reddit.com]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 13. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 14. ethz.ch [ethz.ch]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 17. nswai.org [nswai.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
